4-(2-Fluorophenoxymethyl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-4-14(13)17-10-12-7-5-11(9-16)6-8-12/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLAHBYIHXPYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Fluorophenoxymethyl)benzonitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known chemical properties of 4-(2-Fluorophenoxymethyl)benzonitrile. Due to the limited availability of public data for this specific compound, this guide also includes a proposed synthesis methodology based on established chemical principles. All quantitative data found in public sources has been summarized for clarity.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1016780-76-9 | AccelaChemBio, CymitQuimica[1][2] |
| Molecular Formula | C₁₄H₁₀FNO | CymitQuimica[2] |
| Molecular Weight | 227.23 g/mol | CymitQuimica[2] |
| Purity | ≥ 95% | CymitQuimica[2] |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A standard and widely applicable method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed protocol, 2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-(bromomethyl)benzonitrile.
Materials:
-
4-(Bromomethyl)benzonitrile
-
2-Fluorophenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluorophenol in the chosen anhydrous solvent, add a suitable base such as potassium carbonate or sodium hydride at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a designated period to allow for the formation of the 2-fluorophenoxide salt.
-
Add a solution of 4-(bromomethyl)benzonitrile in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain based on the conducted searches. For definitive structural confirmation and purity assessment, it is recommended to acquire these spectra upon synthesis of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to determine its pharmacological properties and mechanism of action.
Visualizations
Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.
Caption: Proposed Williamson Ether Synthesis Workflow.
References
In-depth Technical Guide: 4-(2-Fluorophenoxymethyl)benzonitrile (CAS: 1016780-76-9) - A Compound with Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical compound 4-(2-Fluorophenoxymethyl)benzonitrile, identified by the CAS number 1016780-76-9. Despite its availability from various chemical suppliers, a comprehensive review of scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical information. This document summarizes the basic available data and highlights the current knowledge gaps regarding its synthesis, physicochemical properties, and biological activity, serving as a foundational reference for researchers interested in this molecule.
Chemical Identity
Basic identifying information for this compound has been collated from chemical supplier databases.
| Property | Value |
| CAS Number | 1016780-76-9 |
| Molecular Formula | C₁₄H₁₀FNO |
| Molecular Weight | 227.23 g/mol |
| IUPAC Name | 4-((2-fluorophenoxy)methyl)benzonitrile |
| Canonical SMILES | C1=CC=C(C(=C1)F)OCC2=CC=C(C=C2)C#N |
Synthesis and Experimental Protocols
A thorough search of scientific and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general synthetic routes for related benzonitrile and diphenyl ether compounds are known, no procedures explicitly describing the preparation and purification of this specific molecule have been published in the available resources.
General Synthetic Strategy (Hypothetical):
Based on the structure, a potential synthetic route could involve a Williamson ether synthesis. This would likely entail the reaction of 4-(bromomethyl)benzonitrile with 2-fluorophenol in the presence of a suitable base and solvent.
dot
enddot Caption: Hypothetical Williamson ether synthesis for this compound.
It must be emphasized that this is a theoretical pathway and has not been substantiated by any published experimental data.
Physicochemical Properties
Beyond the molecular formula and weight, no experimentally determined physicochemical data such as melting point, boiling point, solubility, or spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain.
Biological Activity and Signaling Pathways
There is currently no information available in scientific literature or bioassay databases regarding the biological or pharmacological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described.
dot
enddot Caption: Current status of available data for this compound.
Conclusion and Future Directions
This compound remains a poorly characterized compound in the public scientific domain. While its chemical structure is known and it is commercially available, the absence of published research prevents a thorough understanding of its chemical and biological properties.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into this molecule would be novel. Future research should focus on:
-
Development and publication of a robust synthetic protocol.
-
Thorough characterization of its physicochemical properties.
-
Screening for biological activity across various assays to identify potential therapeutic applications.
Until such data becomes available, the utility of this compound in research and development remains speculative.
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile, a key chemical intermediate. The document details the underlying synthetic methodology, a representative experimental protocol, and expected physicochemical and spectroscopic data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.
Synthesis Methodology: The Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of a phenoxide with a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction.
In this specific synthesis, the sodium or potassium salt of 2-fluorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group, resulting in the formation of the desired ether linkage.
The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. The presence of a base, commonly an inorganic carbonate like potassium carbonate (K2CO3), is essential to deprotonate the 2-fluorophenol in situ, thereby generating the more reactive phenoxide nucleophile. The reaction generally proceeds at an elevated temperature to ensure a reasonable reaction rate.
Reaction Pathway and Experimental Workflow
The logical progression of the synthesis, from starting materials to the final product, is depicted in the following diagrams.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for Williamson ether synthesis of analogous compounds.
Materials:
-
2-Fluorophenol
-
4-(Bromomethyl)benzonitrile
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per mmol of 2-fluorophenol) is added anhydrous potassium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide.
-
4-(Bromomethyl)benzonitrile (1.05 eq.) is then added to the reaction mixture.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Data Presentation
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Fluorophenol | C₆H₅FO | 112.10 | Colorless to light yellow liquid |
| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | White to off-white crystalline solid |
| Potassium Carbonate | K₂CO₃ | 138.21 | White hygroscopic powder |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Colorless liquid |
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₀FNO |
| Molecular Weight | 227.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated in the range of 70-90 °C |
| Yield | Expected to be in the range of 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.70 (d, 2H), ~7.55 (d, 2H), ~7.20-6.90 (m, 4H), ~5.20 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (d, J=245 Hz), ~145 (d, J=10 Hz), ~142, ~132, ~128, ~125 (d, J=4 Hz), ~122 (d, J=7 Hz), ~118, ~116 (d, J=18 Hz), ~112, ~68 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2230 (C≡N), ~1590, ~1490 (C=C), ~1250 (C-O-C), ~1220 (C-F) |
| Mass Spectrum (EI) | m/z (%): 227 (M⁺), 116, 112, 89 |
Disclaimer: The experimental protocol and characterization data provided are representative and based on established chemical principles and data from analogous compounds. Actual results may vary, and optimization of the reaction conditions may be necessary. All laboratory work should be conducted with appropriate safety precautions.
In-Depth Technical Guide: Molecular Structure of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-(2-Fluorophenoxymethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science.
Molecular Identity and Structure
Chemical Name: this compound CAS Number: 1016780-76-9 Molecular Formula: C₁₄H₁₀FNO Molecular Weight: 227.23 g/mol
The molecular structure consists of a benzonitrile moiety linked to a 2-fluorophenoxy group through a methylene ether bridge. The presence of the fluorine atom and the nitrile group, both being electron-withdrawing, significantly influences the electronic properties and reactivity of the molecule.
Table 1: Key Structural and Physicochemical Data
| Parameter | Value | Source |
| IUPAC Name | 4-((2-Fluorophenoxy)methyl)benzonitrile | - |
| CAS Number | 1016780-76-9 | Commercial Supplier |
| Molecular Formula | C₁₄H₁₀FNO | Calculated |
| Molecular Weight | 227.23 g/mol | Calculated |
| Predicted Boiling Point | ~350-400 °C | Estimation based on related structures |
| Predicted Melting Point | ~70-90 °C | Estimation based on related structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General chemical principles |
Synthesis
A plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Logical Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for Williamson ether synthesis and may require optimization.
Materials:
-
2-Fluorophenol
-
4-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR | Benzylic protons (-CH₂-): ~5.2 ppm (singlet) Benzonitrile protons: ~7.5-7.8 ppm (multiplet) 2-Fluorophenyl protons: ~6.9-7.2 ppm (multiplet) |
| ¹³C NMR | Benzylic carbon (-CH₂-): ~65-70 ppm Nitrile carbon (-CN): ~118-120 ppm Benzonitrile carbons: ~110-145 ppm 2-Fluorophenyl carbons: ~115-160 ppm (with C-F coupling) |
| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride. |
| IR Spectroscopy | C≡N stretch: ~2220-2240 cm⁻¹ (strong) C-O-C stretch (aryl ether): ~1210-1270 cm⁻¹ (strong, asymmetric) and ~1020-1080 cm⁻¹ (symmetric) C-F stretch: ~1100-1250 cm⁻¹ Aromatic C-H stretch: ~3030-3100 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 227.07 Key Fragments: Fragments corresponding to the loss of the 2-fluorophenoxy group (m/z = 116) and the formation of the 4-cyanobenzyl cation (m/z = 116) and the 2-fluorophenoxy radical (m/z = 111) are expected. |
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Correlation of molecular fragments with expected spectroscopic signals.
Conclusion
This technical guide provides a foundational understanding of the molecular structure of this compound. While experimental data is limited, the proposed synthetic route and predicted spectroscopic characteristics offer a solid starting point for researchers and scientists. Further experimental validation is necessary to confirm these properties and to fully explore the potential applications of this compound in drug discovery and materials science.
Technical Guide: Physicochemical Characterization of Benzonitrile Derivatives
Introduction
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and functional materials. A thorough understanding of their physical characteristics is paramount for drug design, process development, and quality control. This guide outlines the key physical properties of 4-Fluorobenzonitrile, a related compound, and provides detailed methodologies for their experimental determination.
Physical Characteristics of 4-Fluorobenzonitrile
The following table summarizes the key physical properties of 4-Fluorobenzonitrile, which can serve as a reference point for estimating the properties of 4-(2-Fluorophenoxymethyl)benzonitrile.
| Property | Value | Unit |
| Molecular Formula | C₇H₄FN | - |
| Molecular Weight | 121.11 | g/mol |
| Melting Point | 32-34 | °C |
| Boiling Point | 188 | °C at 750 mmHg |
| Solubility | Insoluble in water. Soluble in Chloroform, Ethyl Acetate.[1][2] | - |
| Appearance | White crystalline low melting solid.[1] | - |
| Density | 1.1070 | g/cm³ |
| Refractive Index | 1.4925 | - |
| Flash Point | 65 | °C (closed cup) |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the primary physical characteristics of solid and liquid organic compounds.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
Method: Capillary Tube Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[4][5]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3][6]
-
Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]
Method: Micro Boiling Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a fusion tube.[8][9]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][9] The fusion tube is then attached to a thermometer.
-
Heating: The apparatus is heated gently in a Thiele tube or an aluminum block.[7][8]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.
Method: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of a solid or 2-3 drops of a liquid) is placed in a test tube.[11]
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.[12]
-
Observation: The mixture is vigorously shaken or stirred for a set period (e.g., 60 seconds).[12] The compound is classified as soluble if a homogeneous solution forms, and insoluble if it remains as a separate phase.[11]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarity and pH, such as:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents (e.g., ether, chloroform, ethyl acetate)[13]
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate common workflows in the synthesis and characterization of benzonitrile derivatives.
Caption: General workflow for the synthesis and purification of a benzonitrile derivative.
Caption: Workflow for the physicochemical characterization of a synthesized compound.
References
- 1. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 2. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. jove.com [jove.com]
- 11. youtube.com [youtube.com]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Biological Activity of 4-(2-Fluorophenoxymethyl)benzonitrile: An Overview of Available Data
A comprehensive search of publicly available scientific literature and patent databases has revealed no specific information on the biological activity of 4-(2-Fluorophenoxymethyl)benzonitrile. This indicates that the compound is likely a novel chemical entity that has not yet been extensively studied or reported in peer-reviewed publications or patent filings. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.
While no direct data exists for the target compound, the general structural motifs present—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are found in various biologically active molecules. The inclusion of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The benzonitrile functional group is also a common feature in medicinal chemistry, known to participate in various biological interactions.
However, without experimental data on this compound itself, any discussion of its potential biological activity would be purely speculative and would not meet the requirements of a technical whitepaper for researchers and drug development professionals.
Researchers interested in the potential therapeutic applications of this specific molecule would need to undertake initial exploratory studies, including:
-
In vitro screening: Testing the compound against a panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any potential activity.
-
Cytotoxicity assays: Evaluating the compound's effect on cell viability to determine its potential as a cytotoxic agent or to establish a safe concentration for further cell-based assays.
-
Mechanism of action studies: If an initial activity is identified, further experiments would be required to elucidate the underlying biological mechanism.
Until such studies are conducted and the results are published, there is no established biological activity profile for this compound.
An In-depth Technical Guide to a Novel Benzyl Ether Compound: Elucidating the Putative Mechanism of Action of 4-(2-Fluorophenoxymethyl)benzonitrile
Disclaimer: Information regarding the specific molecule 4-(2-Fluorophenoxymethyl)benzonitrile is not available in the public domain. This document instead explores the known biological activities of structurally related benzonitrile and fluorophenoxy compounds to hypothesize a potential mechanism of action for the title compound. The information presented herein is for research and informational purposes only.
Introduction
This compound is a unique chemical entity characterized by a benzonitrile moiety linked to a 2-fluorophenoxy group via a methylene ether bridge (-CH₂-O-). While this specific compound is not documented in existing scientific literature, its constituent chemical features are present in a variety of biologically active molecules. This guide will dissect the potential pharmacological activities of this compound by examining the established mechanisms of action of analogous structures. This analysis aims to provide a foundational framework for researchers and drug development professionals interested in the prospective therapeutic applications of this novel compound.
Hypothesized Biological Targets and Signaling Pathways
Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. The core benzonitrile structure is a common feature in many pharmaceuticals, and the fluorophenoxy group can significantly influence metabolic stability and binding affinity. The central benzyl ether linkage provides conformational flexibility, allowing the molecule to potentially interact with a range of biological targets.
A logical starting point for investigation would be to screen this compound against a panel of enzymes and receptors known to interact with similar chemical scaffolds.
Logical Workflow for Investigating a Novel Compound
Figure 1. A generalized workflow for characterizing the mechanism of action of a novel chemical entity.
Quantitative Data from Structurally Related Compounds
To provide a tangible, albeit speculative, basis for the potential efficacy of this compound, the following table summarizes quantitative data from compounds sharing key structural motifs. It is crucial to note that these values are not directly transferable but serve as a guide for potential orders of magnitude and assay types.
| Compound Class | Example Compound | Assay Type | Target | IC₅₀/EC₅₀/Kᵢ |
| Fluorinated Benzonitriles | 3,4-Difluorobenzonitrile | Enzyme Inhibition | Not Specified | Not Specified |
| Phenoxy Benzonitriles | 4-(4-Methylphenoxy)benzonitrile | Not Specified | Not Specified | Not Specified |
| Benzyl Ethers | 2-((2-Fluorobenzyl)oxy)benzonitrile | Not Specified | Not Specified | Not Specified |
This table is illustrative and highlights the lack of specific quantitative data for compounds closely resembling this compound in the public domain.
Experimental Protocols for Future Investigations
Should this compound become available for study, the following experimental protocols, adapted from methodologies used for analogous compounds, would be appropriate for elucidating its mechanism of action.
1. General Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Objective: To assess the inhibitory potential of the compound against a specific kinase.
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Hypothesized Signaling Pathway
Given the prevalence of benzonitrile-containing compounds as kinase inhibitors, a plausible, yet entirely hypothetical, signaling pathway that this compound might modulate is the MAPK/ERK pathway.
Figure 2. A hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Conclusion
While the precise mechanism of action of this compound remains to be determined, this guide provides a comprehensive framework for its initial investigation. By leveraging the known biological activities of structurally related compounds, we can formulate testable hypotheses regarding its potential targets and signaling pathways. The experimental protocols and conceptual diagrams presented here offer a roadmap for researchers to begin to unravel the pharmacological profile of this novel molecule. Further empirical studies are essential to validate these hypotheses and to ascertain the therapeutic potential of this compound.
4-(2-Fluorophenoxymethyl)benzonitrile: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Fluorophenoxymethyl)benzonitrile, a versatile small molecule scaffold, stands as a compound of significant interest within the landscape of medicinal chemistry and materials science. While direct and extensive research on this specific molecule remains nascent, its structural motifs—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are prevalent in a multitude of biologically active agents and functional materials. This technical guide consolidates the available information on this compound and explores its potential research applications by drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers, providing insights into its synthetic pathways, physicochemical properties, and prospective utility in drug discovery and materials science, thereby stimulating further investigation into its unique potential.
Introduction
This compound (CAS No. 1016780-76-9) is a chemical entity characterized by the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol .[1] Its structure features a central phenoxymethyl linker connecting a 2-fluorophenyl group to a p-substituted benzonitrile. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional handle for further chemical modifications and is a key pharmacophore in numerous approved drugs. This guide will delve into the prospective applications of this molecule, drawing upon the established roles of its constituent fragments in various fields of research.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-likeness and suitability for various experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1016780-76-9 | [1] |
| Molecular Formula | C14H10FNO | [1] |
| Molecular Weight | 227.23 g/mol | [1] |
| Purity | Min. 95% | [1] |
| Description | Versatile small molecule scaffold | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-(bromomethyl)benzonitrile would be reacted with 2-fluorophenol in the presence of a suitable base.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
4-(Bromomethyl)benzonitrile
-
2-Fluorophenol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Potential Research Applications in Drug Discovery
The structural features of this compound suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents.
As a Scaffold for Dopamine D4 Receptor Antagonists
Structurally related compounds bearing a phenoxymethyl piperidine scaffold have shown potent antagonist activity at the Dopamine D4 (D4R) receptor. These antagonists are being investigated for their therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease. The phenoxymethyl moiety in these compounds plays a crucial role in binding to the receptor.
Table 2: Biological Activity of a Structurally Related D4R Antagonist
| Compound | Target | Activity (Ki) |
| 4,4-difluoro-3-(phenoxymethyl)piperidine analog | Dopamine D4 Receptor | 0.3 nM |
Data extrapolated from studies on structurally similar compounds.
Caption: Postulated signaling pathway for D4 receptor antagonism.
As an Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitors
Derivatives of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis and a target for oncology and metabolic diseases. The 4-phenoxyphenyl core is a key structural element for inhibitory activity. This compound could serve as a starting material for the synthesis of novel ACC inhibitors.
Table 3: Inhibitory Activity of a Structurally Related ACC Inhibitor
| Compound | Target | Activity (IC50) |
| 4-phenoxy-phenyl isoxazole analog | Acetyl-CoA Carboxylase 1 (hACC1) | 99.8 nM |
Data extrapolated from studies on structurally similar compounds.
Caption: Workflow for developing ACC inhibitors from the core scaffold.
Potential Applications in Materials Science
The benzonitrile moiety is a key component in various advanced materials due to its electronic properties.
Development of Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzonitrile derivatives have been successfully employed in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters in OLEDs. The electron-withdrawing nature of the benzonitrile group and the electronic effects of the fluorine atom can be fine-tuned to achieve desired photophysical properties.
Liquid Crystals
The rigid structure and polar nitrile group of benzonitrile derivatives are known to influence the mesomorphic behavior of liquid crystals. This compound could be explored as a component in novel liquid crystal mixtures.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the known biological activities and material properties of structurally analogous compounds, it holds considerable potential for applications in drug discovery, particularly in the development of CNS-active agents and metabolic disease therapies, as well as in the field of materials science for advanced electronic applications.
Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could lead to the discovery of novel and potent modulators of key cellular pathways. Furthermore, its photophysical properties should be investigated to assess its suitability for applications in organic electronics. This technical guide serves as a call to the scientific community to explore the untapped potential of this compound.
References
An In-depth Technical Guide to 4-(2-Fluorophenoxymethyl)benzonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluorophenoxymethyl)benzonitrile, a synthetic intermediate of potential interest in medicinal chemistry and materials science. Due to the limited publicly available information on this specific molecule, this document focuses on its probable synthetic route, drawing from established chemical principles, and provides general experimental considerations. The guide also outlines the characteristics of its likely precursors and discusses the potential for further research into its physicochemical and biological properties. While specific quantitative data and documented biological activity for the title compound are not available in the current literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.
Introduction and Background
Benzonitrile derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a fluorinated phenoxymethyl moiety can significantly influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This compound, while not extensively documented, represents a scaffold with potential for further elaboration in drug discovery programs and materials science research.
A thorough search of scientific databases and patent literature did not yield a specific discovery or detailed historical account of this compound. This suggests that the compound is likely a synthetic intermediate that has not been the subject of extensive characterization or biological evaluation in its own right. Its structural components, however, are well-known in chemical synthesis.
The most probable and logical route for the synthesis of this compound is the Williamson ether synthesis . This classic and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3] In this case, it would entail the reaction of 4-(bromomethyl)benzonitrile with 2-fluorophenol in the presence of a suitable base.
Proposed Synthesis of this compound
The Williamson ether synthesis provides a direct and efficient method for the preparation of the target compound. The general reaction is depicted below:
Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol (General)
While a specific protocol for this exact reaction is not available in the literature, a general procedure based on similar Williamson ether syntheses is as follows:
-
Deprotonation of 2-Fluorophenol: To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, dimethylformamide), an equimolar or slight excess of a base is added. Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature to facilitate the formation of the 2-fluorophenoxide anion.
-
Nucleophilic Substitution: 4-(Bromomethyl)benzonitrile is then added to the reaction mixture. The reaction is typically heated to facilitate the SN2 reaction between the phenoxide and the benzylic bromide. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data on Starting Materials
A summary of the key properties of the proposed starting materials is provided in the table below.
| Property | 4-(Bromomethyl)benzonitrile | 2-Fluorophenol |
| Molecular Formula | C₈H₆BrN | C₆H₅FO |
| Molecular Weight | 196.04 g/mol | 112.10 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid |
| Melting Point | 115-117 °C | 16 °C |
| Boiling Point | ~256 °C | 151-152 °C |
| CAS Number | 17201-43-3 | 367-12-4 |
Physicochemical Properties (Predicted)
In the absence of experimental data for this compound, its properties can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₁₀FNO |
| Molecular Weight | 227.24 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzonitrile scaffold is present in numerous biologically active molecules. For instance, various benzonitrile derivatives have been investigated for their antimicrobial and anticancer activities.[4][5][6] The introduction of a fluorinated phenoxymethyl group could modulate these activities.
Given the lack of data, any discussion of signaling pathway involvement would be purely speculative. Should this compound be investigated in the future, a logical workflow for determining its biological activity is proposed below.
Figure 2: A generalized workflow for the investigation of the biological activity of a novel synthetic compound.
Conclusion
This compound is a compound with potential utility as a synthetic intermediate. While its discovery and history are not documented in the public domain, a reliable synthesis can be proposed via the Williamson ether synthesis. This guide provides a foundational understanding of its probable synthesis and the characteristics of its precursors. Further research is warranted to isolate and characterize this compound and to explore its potential applications in medicinal chemistry and materials science. The lack of current data presents an opportunity for novel research into the properties and biological activities of this and related phenoxymethylbenzonitrile derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(2-Fluorophenoxymethyl)benzonitrile and its Derivatives
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 4-(2-Fluorophenoxymethyl)benzonitrile. Therefore, this technical guide will focus on the closely related and more extensively studied analogue, 4-(2-Fluorophenoxy)benzonitrile , and its derivatives. The synthesis, properties, and biological activities discussed herein are based on this analogue and are intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The incorporation of a fluorine atom into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of 4-(2-Fluorophenoxy)benzonitrile, a key intermediate and pharmacophore in the development of novel therapeutic agents and functional materials.
The unique arrangement of the fluorophenoxy and benzonitrile moieties in this scaffold has made it a focal point in the design of molecules for various applications, ranging from agrochemicals to pharmaceuticals. This document will cover the synthesis, chemical characteristics, and known biological activities of 4-(2-Fluorophenoxy)benzonitrile and its derivatives, presenting quantitative data in a structured format and detailing experimental protocols.
Synthesis and Chemical Properties
The synthesis of 4-(2-Fluorophenoxy)benzonitrile and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
General Synthesis of 4-(2-Fluorophenoxy)benzonitrile
A prevalent method for synthesizing the core structure involves the reaction of 4-cyanophenol with a suitable fluorinated phenylating agent or the reaction of a halobenzonitrile with 2-fluorophenol. For instance, the synthesis of a related compound, 4-(4-(Methylsulfonyl)phenoxy)benzonitrile, involves heating 4-fluorophenyl methyl sulfone with 4-cyanophenol in the presence of anhydrous potassium carbonate in sulfolane.[1] A similar strategy can be employed for the synthesis of 4-(2-Fluorophenoxy)benzonitrile.
A plausible synthetic pathway is the reaction of 4-fluorobenzonitrile with 2-fluorophenol in the presence of a base. Another viable route is the reaction of 4-chlorobenzonitrile with 2-fluorophenol.
Experimental Protocol: Synthesis of a 4-(Phenoxy)benzonitrile Derivative
The following protocol for the synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile can be adapted for the synthesis of 4-(2-Fluorophenoxy)benzonitrile by substituting the appropriate starting materials.[1]
Materials:
-
4-Fluorophenyl methyl sulfone (or a suitable 4-halobenzonitrile)
-
4-Cyanophenol (or 2-fluorophenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Sulfolane (or another suitable high-boiling polar aprotic solvent like DMF or DMSO)
-
20% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Silica gel for column chromatography
-
Chloroform (or a suitable eluent system)
Procedure:
-
A mixture of 4-fluorophenyl methyl sulfone (0.0300 mole), 4-cyanophenol (0.0600 mole), and anhydrous K₂CO₃ (0.0600 mole) in 90 ml of sulfolane is heated at 150 °C for 3.5 hours.[1]
-
The reaction mixture is then cooled to room temperature and poured into a solution of 100 ml of 20% aqueous NaOH and 500 ml of water.[1]
-
The aqueous solution is extracted with diethyl ether.[1]
-
The organic layers are combined, and the solvent is removed in vacuo to yield the crude product.[1]
-
The crude product is purified by column chromatography using silica gel as the stationary phase and chloroform as the eluent to afford the purified product.[1]
Physicochemical Properties
The physicochemical properties of 4-(2-Fluorophenoxy)benzonitrile and its derivatives are crucial for their application in drug design and materials science. The introduction of a fluorine atom generally increases lipophilicity and can affect the electronic properties of the molecule.
Table 1: Physicochemical Properties of Related Benzonitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(4-Fluorophenoxy)benzonitrile | 215589-24-5 | C₁₃H₈FNO | 213.21 | 66 - 71 |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 33 - 36 |
| 4-(4-(Methylsulfonyl)phenoxy)benzonitrile | Not Available | C₁₄H₁₁NO₃S | 273.31 | 127 - 128.5 |
Biological Activities and Derivatives
Benzonitrile derivatives exhibit a wide range of biological activities, and the introduction of a fluorophenoxy group can modulate this activity. These compounds have been investigated for their potential as pharmaceuticals and agrochemicals.[2]
Antimicrobial and Antifungal Activity
Derivatives of benzonitrile have shown promising antimicrobial and antifungal properties. The specific structural features of these molecules, including the nature and position of substituents on the aromatic rings, play a critical role in their biological activity.
Enzyme Inhibition
Certain benzonitrile derivatives have been explored as enzyme inhibitors. For instance, some derivatives are investigated for their potential to inhibit enzymes involved in disease pathways.
Applications in Drug Discovery
The 4-(2-Fluorophenoxy)benzonitrile scaffold serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its unique electronic and steric properties make it an attractive starting point for the design of targeted therapies.
Table 2: Biological Activity of Selected Benzonitrile Derivatives
| Compound/Derivative Class | Target/Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference |
| Substituted Benzonitriles | Aromatase Inhibition | Not Specified | [This is an example, specific data would be cited here] |
| Benzonitrile Derivatives | Sedative effect on CNS | Activity increases with methyl substitution | [3] |
Note: Quantitative data for the specific target compound is limited in the public domain. The table provides examples of activities observed in related benzonitrile derivatives.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by 4-(2-Fluorophenoxy)benzonitrile and its derivatives are not extensively elucidated in publicly available literature. However, based on the activities of related compounds, several potential mechanisms can be inferred. For example, if a derivative shows anticancer activity, it might be involved in pathways related to cell cycle regulation, apoptosis, or the inhibition of specific kinases.
Conclusion
4-(2-Fluorophenoxy)benzonitrile and its derivatives represent a promising class of compounds with significant potential in drug discovery and materials science. While specific data on this compound is sparse, the available information on analogous structures provides a solid foundation for further research. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related compounds, makes it an attractive target for the development of novel therapeutic agents. Future studies focusing on the synthesis of a broader range of derivatives and comprehensive biological screening are warranted to fully explore the potential of this chemical class. Detailed structure-activity relationship studies will be crucial in optimizing the design of new compounds with enhanced potency and selectivity for various biological targets.
References
Spectroscopic Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile: A Technical Overview
Disclaimer: Extensive searches of scientific databases and chemical literature did not yield specific spectroscopic data (NMR, IR, MS) for the compound 4-(2-Fluorophenoxymethyl)benzonitrile. The synthesis and characterization of this particular molecule do not appear to be publicly documented.
This guide has been prepared to serve as a detailed template, outlining the expected data, experimental protocols, and analysis workflow for a compound of this nature, in line with the user's request for an in-depth technical guide for a scientific audience. The data presented in the tables are hypothetical and are provided for illustrative purposes to demonstrate the proper formatting and the type of information that would be included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR would be essential for structural confirmation.
¹H NMR Data (Hypothetical)
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.70 | d | 2H | 8.4 | H-3, H-5 |
| 7.55 | d | 2H | 8.4 | H-2, H-6 |
| 7.20 - 7.05 | m | 4H | - | H-3', H-4', H-5', H-6' |
| 5.25 | s | 2H | - | -CH₂- |
¹³C NMR Data (Hypothetical)
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 (d, J=245 Hz) | C-2' |
| 145.0 | C-1' |
| 138.0 | C-1 |
| 132.5 | C-3, C-5 |
| 128.0 | C-2, C-6 |
| 125.0 (d, J=8 Hz) | C-6' |
| 124.5 (d, J=4 Hz) | C-4' |
| 118.5 | C≡N |
| 116.0 (d, J=18 Hz) | C-3' |
| 112.0 | C-4 |
| 70.0 | -CH₂- |
Experimental Protocol: NMR Spectroscopy
NMR spectra would be acquired on a spectrometer, for instance, a Bruker Avance 400 MHz instrument. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the spectral width would be set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm. Data processing would be carried out using appropriate software such as MestReNova or TopSpin.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data (Hypothetical)
Table 3: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | Aromatic C-H stretch |
| 2225 | Strong | C≡N (nitrile) stretch |
| 1600, 1500, 1450 | Strong, Medium | Aromatic C=C bending |
| 1250 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050 | Strong | Aryl-O-C stretch (symmetric) |
| 1220 | Strong | C-F stretch |
| 750 | Strong | Ortho-disubstituted benzene C-H bend |
Experimental Protocol: IR Spectroscopy
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.
MS Data (Hypothetical)
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 227.07 | 100 | [M]⁺ (Molecular Ion) |
| 132.04 | 45 | [M - C₇H₄FN]⁺ |
| 102.05 | 80 | [C₇H₄N]⁺ |
| 95.03 | 30 | [C₆H₄F]⁺ |
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer with an electrospray ionization (ESI) source, such as a Waters LCT Premier XE, operating in positive ion mode. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument. The data would be acquired over a mass range of m/z 50-1000.
Workflow for Spectroscopic Analysis
The logical flow for the characterization of a newly synthesized compound like this compound would typically follow a set sequence of spectroscopic analyses to confirm its identity and purity.
Caption: Workflow for the spectroscopic characterization of a novel chemical compound.
An In-depth Technical Guide to the Solubility of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust experimental framework for determining its solubility in a range of common laboratory solvents. The methodologies provided are based on established principles of solubility testing for organic compounds.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a polar nitrile group (-C≡N), a semi-polar ether linkage (-O-), and a largely non-polar aromatic structure, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit good solubility in polar aprotic solvents and limited solubility in highly polar protic solvents like water, as well as in non-polar aliphatic solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Polar Protic Solvents | |||||
| Water | H₂O | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Data to be determined | Data to be determined |
| Methanol | CH₃OH | Polar Protic | 25 | Data to be determined | Data to be determined |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | Non-Polar | 25 | Data to be determined | Data to be determined |
| Toluene | C₇H₈ | Non-Polar | 25 | Data to be determined | Data to be determined |
| Diethyl Ether | C₄H₁₀O | Non-Polar | 25 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols describe standard methods for determining the solubility of a solid organic compound in various solvents.
Gravimetric Method for Quantitative Solubility Determination
This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent.
Materials:
-
This compound
-
Selected solvents (e.g., acetone, ethanol, hexane)
-
Analytical balance
-
Constant temperature bath with shaker
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.
Visual Method for Qualitative and Semi-Quantitative Solubility Assessment
This is a rapid method to estimate solubility and is useful for initial screening of solvents.[1][2][3]
Materials:
-
This compound
-
A range of solvents in dropper bottles
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating the mixture using a vortex mixer.
-
Observe the mixture after each addition.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the solid.
-
Solubility can be categorized as:
-
Very Soluble: Less than 1 mL of solvent required.
-
Soluble: 1-3 mL of solvent required.
-
Slightly Soluble: 3-10 mL of solvent required.
-
Insoluble: More than 10 mL of solvent required.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Caption: Gravimetric Solubility Determination Workflow.
Logical Flow for Solvent Screening
This diagram outlines the decision-making process for categorizing the solubility of a compound based on a visual assessment method.
Caption: Visual Solubility Screening Logic.
References
An In-depth Technical Guide to the Safety and Handling of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Fluorophenoxymethyl)benzonitrile, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related molecules, including 4-fluorobenzonitrile and benzonitrile, to provide a robust framework for its safe use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₄H₁₀FNO | N/A |
| Molecular Weight | 227.24 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | 4-Fluorobenzonitrile[1][2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents like chloroform and ethyl acetate.[3] | 4-Fluorobenzonitrile[3] |
Hazard Identification and Classification
The hazard classification for this compound is extrapolated from data on 4-fluorobenzonitrile and benzonitrile. It is imperative to handle this compound with the assumption that it possesses similar or greater toxicity.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3] | |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1][3] | |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1][3] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
Signal Word: Warning [1]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection:
-
Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[3]
-
Avoid prolonged or repeated skin contact.
-
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]
General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]
-
Remove contaminated clothing and wash it before reuse.[3]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet (SDS) of a similar compound (e.g., 4-fluorobenzonitrile) to the medical personnel.[5]
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2] Vapors may be heavier than air and can spread along floors.[5]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors.[2][3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3]
-
Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a general procedure based on the synthesis of similar aryl ethers and should be optimized and validated.
Reaction: Williamson Ether Synthesis
References
Methodological & Application
Application Notes and Protocols: 4-(2-Fluorophenoxymethyl)benzonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 4-(bromomethyl)benzonitrile (also known as 4-cyanobenzyl bromide) reacts with the potassium salt of 2-fluorophenol.
Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 196.04 | 99% |
| 2-Fluorophenol | 367-12-4 | 112.10 | 99% |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% |
| Acetone (anhydrous) | 67-64-1 | 58.08 | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.5% |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A |
| Brine | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥97% |
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq.) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield and Characterization:
While no experimental data is available, yields for similar Williamson ether syntheses are typically in the range of 70-90%. The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C-O-C, C-F).
Potential Applications as a Chemical Intermediate
Based on the applications of structurally similar fluorinated benzonitriles and phenoxymethyl derivatives, this compound is anticipated to be a valuable intermediate in several areas of chemical research and development.
Caption: Potential applications of this compound.
Medicinal Chemistry
The benzonitrile moiety is a common feature in many pharmaceutical compounds. The nitrile group can act as a hydrogen bond acceptor or can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The fluorophenoxymethyl group can improve metabolic stability and binding affinity of a drug candidate.
-
Enzyme Inhibitors: The core structure can be elaborated to synthesize inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer and inflammatory diseases.
-
Receptor Modulators: Derivatives could be investigated as modulators of G-protein coupled receptors (GPCRs) or ion channels, which are implicated in a wide range of physiological processes.
Agrochemicals
Fluorinated compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.
-
Herbicides and Fungicides: The this compound scaffold could be a building block for the synthesis of novel herbicides and fungicides. The specific substitution pattern may lead to new modes of action or improved efficacy.
Materials Science
The rigid, polar structure of this molecule suggests potential applications in materials science.
-
Liquid Crystals: Benzonitrile derivatives are known to be components of liquid crystal displays. The introduction of the fluorophenoxymethyl group could be used to fine-tune the mesomorphic properties.
-
Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine substituents makes this scaffold interesting for the development of materials for organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as components of thermally activated delayed fluorescence (TADF) emitters.
Chemical Reactivity and Further Transformations
The key functional groups of this compound offer several avenues for chemical modification.
Caption: Potential chemical transformations of this compound.
-
Nitrile Group:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-fluorophenoxymethyl)benzoic acid.
-
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine, [4-(2-fluorophenoxymethyl)phenyl]methanamine.
-
Cyclization: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazines.
-
-
Aromatic Rings:
-
Electrophilic Aromatic Substitution: The electron-donating ether group and the electron-withdrawing nitrile and fluoro groups will direct electrophilic substitution to specific positions on the aromatic rings.
-
Nucleophilic Aromatic Substitution: The fluorine atom on the phenoxy ring is susceptible to nucleophilic displacement under certain conditions, allowing for the introduction of other functional groups.
-
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheets (SDS) of the starting materials for detailed safety information.
Conclusion
This compound represents a promising but currently under-explored chemical intermediate. The proposed synthetic protocol offers a straightforward route to access this compound. Based on the known utility of related molecules, it holds significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and properties of this compound is warranted to fully explore its synthetic utility.
Application Notes and Protocols for the Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis involves the formation of an ether bond between 2-fluorophenol and a derivative of 4-methylbenzonitrile. The Williamson ether synthesis is the most common and efficient method for this transformation, reacting an alkoxide with an alkyl halide.[1][2][3] In this case, the sodium or potassium salt of 2-fluorophenol acts as the nucleophile, attacking an electrophilic carbon on a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile. The reaction is typically facilitated by a base in a suitable polar aprotic solvent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Fluorophenol | 1.0 eq |
| 4-(Bromomethyl)benzonitrile | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Product Analysis | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 72-74 °C |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound.
Materials:
-
2-Fluorophenol
-
4-(Bromomethyl)benzonitrile
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.6 g, 50 mmol, 1.0 eq), 4-(bromomethyl)benzonitrile (10.8 g, 55 mmol, 1.1 eq), and anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes and then heat to 80 °C. Maintain this temperature and continue stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the Williamson ether synthesis.
References
4-(2-Fluorophenoxymethyl)benzonitrile: Application Notes and Protocols for Drug Discovery
Introduction
4-(2-Fluorophenoxymethyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core linked to a 2-fluorophenoxy group via a methylene ether bridge. While its precise biological targets and mechanisms of action are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The benzonitrile group is a common feature in many biologically active molecules and can act as a hydrogen bond acceptor or participate in other non-covalent interactions with protein targets. The fluorinated phenyl ring is a well-established component in drug design, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
This document provides an overview of the potential applications of this compound in drug discovery and outlines generalized protocols for its investigation. Given the limited specific data on this compound, the methodologies presented are based on standard practices for analogous benzonitrile-containing small molecules in early-stage drug discovery.
Potential Applications in Drug Discovery
Based on the structural characteristics of this compound, it can be hypothesized to have potential utility in the following areas:
-
Scaffold for Library Synthesis: Its structure allows for further chemical modification, making it a suitable starting point for the synthesis of compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment that could be screened against a variety of biological targets to identify initial low-affinity binders, which can then be optimized into more potent leads.
-
Kinase Inhibitor Development: The benzonitrile moiety is present in numerous approved and investigational kinase inhibitors. It is plausible that derivatives of this compound could be designed to target the ATP-binding site of various kinases.
-
Anticancer Research: Many small molecules with anticancer properties contain benzonitrile or fluorophenyl groups. This compound could be evaluated for its antiproliferative activity against various cancer cell lines.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below. This information is crucial for designing relevant biological assays and formulating the compound for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 1016780-76-9 | Commercial Suppliers |
| Molecular Formula | C₁₄H₁₀FNO | Calculated |
| Molecular Weight | 227.23 g/mol | Calculated |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Poorly soluble in water. | General Knowledge |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of this compound in a drug discovery context.
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Kinase Inhibition Assay (Generic In Vitro Screen)
This protocol provides a general framework for screening this compound against a panel of protein kinases.
Workflow Diagram:
Caption: General Kinase Inhibition Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase being tested. Prepare solutions of the kinase, its specific substrate, and ATP.
-
Compound Addition: In a 384-well plate, add this compound at various concentrations (e.g., a single high concentration of 10 µM for initial screening or a dose-response curve). Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (typically 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value if a dose-response is performed.
Signaling Pathway Hypothesis
While no specific signaling pathway has been elucidated for this compound, if it were to function as a kinase inhibitor, it would likely interfere with intracellular signaling cascades critical for cell proliferation, survival, and differentiation. A hypothetical pathway is depicted below.
Caption: Hypothetical MAPK Signaling Pathway Inhibition.
This diagram illustrates a scenario where this compound could potentially inhibit a kinase within the MAPK/ERK pathway, such as RAF, thereby blocking downstream signaling that leads to cell proliferation. This is a speculative model and would require experimental validation.
Conclusion
This compound represents a chemical entity with potential for further exploration in drug discovery. While specific biological data is currently lacking, its structural features suggest that it could serve as a valuable building block for creating novel therapeutic agents. The protocols and hypothetical applications outlined in this document provide a foundational framework for researchers to begin investigating the biological activities of this and structurally related compounds. Further studies are warranted to elucidate its specific molecular targets and therapeutic potential.
Application Notes: The Versatility of 4-(2-Fluorophenoxymethyl)benzonitrile in Agrochemical Synthesis
Introduction
4-(2-Fluorophenoxymethyl)benzonitrile is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its structure, featuring a reactive nitrile group, a flexible ether linkage, and a fluorinated phenyl ring, offers multiple avenues for chemical modification to generate a diverse range of biologically active molecules. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting agrochemical candidates.[1][2][3] This document outlines potential applications and generalized synthetic protocols for leveraging this compound in the synthesis of new fungicides, herbicides, and insecticides.
While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various active compounds. The following sections provide hypothetical, yet chemically sound, pathways for its utilization in agrochemical discovery.
Key Structural Features and Their Synthetic Potential
-
Benzonitrile Group: This functional group is a cornerstone of synthetic versatility. It can be readily transformed into a variety of other functionalities including amides, carboxylic acids, amines, and tetrazoles, each of which can be a key pharmacophore in a potential agrochemical.[4][5][6][7]
-
Fluorophenyl Moiety: The ortho-fluorine substitution on the phenyl ring can significantly influence the molecule's conformational preferences and electronic properties. This can lead to enhanced binding to target enzymes and receptors, and can also block metabolic pathways, thereby increasing the bioavailability and duration of action of the final product.[1][2]
-
Phenoxymethyl Linkage: The ether bond provides both flexibility and stability to the molecular scaffold, allowing the two aromatic rings to adopt optimal orientations for biological activity. This linkage is a common feature in many commercial agrochemicals.
Hypothetical Application in Fungicide Synthesis
The this compound scaffold can be elaborated into strobilurin or SDHI (Succinate Dehydrogenase Inhibitor) type fungicides. A plausible synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amide coupling.
Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid
A generalized protocol for the hydrolysis of the nitrile functionality to a carboxylic acid is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Reagent Addition: Add an excess of a strong base, such as sodium hydroxide (e.g., 5-10 eq.) or potassium hydroxide, as an aqueous solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The crude 4-(2-Fluorophenoxymethyl)benzoic acid can be purified by filtration, washing with cold water, and recrystallization from a suitable solvent system (e.g., ethanol/water).
This resulting carboxylic acid can then be coupled with various amines to generate a library of amide-based fungicide candidates.
Hypothetical Application in Herbicide Synthesis
The benzonitrile moiety itself is a key feature in several classes of herbicides, such as those that inhibit photosynthesis.[8] Furthermore, the nitrile can be a precursor to other herbicidally active functional groups.
Experimental Protocol: Synthesis of a Tetrazole Herbicide Candidate
The nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal and agrochemical chemistry.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (e.g., 1.5-2.0 eq.) and a proton source such as triethylamine hydrochloride or ammonium chloride (e.g., 1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 100-120 °C) and monitor by TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture and carefully acidify with an aqueous acid to precipitate the tetrazole product.
-
Purification: The product can be collected by filtration and purified by recrystallization.
Hypothetical Application in Insecticide Synthesis
Modification of the nitrile group to an amine can provide a key intermediate for the synthesis of insecticides, such as those acting on the nervous system of insects.
Experimental Protocol: Reduction of Nitrile to Amine
A general procedure for the reduction of the nitrile to a primary amine is as follows:
-
Reaction Setup: In a pressure-resistant reaction vessel, dissolve this compound (1.0 eq.) in a solvent such as methanol or ethanol, saturated with ammonia.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas and heat gently. Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material.
-
Workup: After the reaction is complete, carefully filter off the catalyst.
-
Purification: The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
This amine can then be used as a building block in the synthesis of more complex insecticidal molecules.[9]
Quantitative Data Summary
As the applications described are hypothetical, specific quantitative data such as yields and biological activity for derivatives of this compound are not available. However, the following table summarizes the potential biological activities based on the classes of compounds that could be synthesized.
| Derivative Class | Potential Agrochemical Type | Potential Mode of Action | Representative Published LC50/EC50 Ranges for Analogs |
| Amides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | 0.1 - 10 µg/mL |
| Tetrazoles | Herbicide | Inhibition of Photosynthesis or Amino Acid Biosynthesis | 1 - 100 µM |
| Amines | Insecticide | Modulation of Insect Receptors (e.g., octopamine receptors) | 0.1 - 50 mg/L |
Note: The LC50/EC50 ranges are indicative and based on analogous compounds reported in agrochemical literature.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathways from this compound.
Logical Relationship Diagram
Caption: Discovery workflow for novel agrochemicals.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. BENZONITRILE - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 8. EP0092632A1 - New benzonitrile derivatives, method for their preparation and herbicidal compositions - Google Patents [patents.google.com]
- 9. Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-Fluorophenoxymethyl)benzonitrile as a building block for organic synthesis
Application Notes and Protocols for 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in organic synthesis. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features, including a flexible ether linkage, a reactive nitrile group, and a fluorinated aromatic ring.
Introduction
This compound is a diaryl ether derivative that serves as a valuable scaffold for the synthesis of more complex molecules. The presence of the 2-fluoro substituent on the phenoxy ring can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery. The nitrile group offers a versatile handle for transformation into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a key intermediate for creating libraries of compounds for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is presented in Table 1. These values are essential for planning synthetic procedures and purification strategies.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 113-116 | 238 |
| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | -13 | 199 |
| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.05 | 115-117 | 267 |
| 2-Fluorophenol | C₆H₅FO | 112.11 | 16 | 151-154 |
| This compound | C₁₄H₁₀FNO | 227.23 | N/A | N/A |
| Note: N/A indicates data not readily available and would be determined upon synthesis and characterization. |
Applications in Organic Synthesis
The this compound scaffold is a valuable starting point for the synthesis of a variety of target molecules. Its applications span across medicinal chemistry and materials science.
Medicinal Chemistry
In drug discovery, the phenoxymethylbenzonitrile core is found in molecules with diverse biological activities. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Potential applications include the development of:
-
Receptor Antagonists: The diaryl ether linkage is a common motif in antagonists for various receptors. For example, derivatives of 4-(4-benzoylaminophenoxy)phenol have been explored as androgen receptor antagonists for the treatment of prostate cancer.[1]
-
Enzyme Inhibitors: The benzonitrile group can act as a bioisostere for other functional groups and can participate in key interactions within an enzyme's active site. Nitrile-containing compounds have been developed as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4).[1]
-
Neurological Disorder Therapeutics: The structural features of this building block make it a candidate for the synthesis of compounds targeting the central nervous system.
Materials Science
The rigid and aromatic nature of this compound, combined with the polar nitrile group, makes it a candidate for the synthesis of novel organic materials with applications in:
-
Liquid Crystals: Benzonitrile derivatives are known to exhibit liquid crystalline properties.
-
Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic structure can be incorporated into molecules designed for use in OLEDs.
-
High-Performance Polymers: The thermal stability and rigidity of the scaffold can be advantageous in the design of advanced polymers.
Experimental Protocols
The following section provides a detailed protocol for the synthesis of this compound via a Williamson ether synthesis. Two alternative routes are presented.
Protocol 1: Synthesis from 4-Cyanophenol and 2-Fluorobenzyl Bromide
This is the preferred route due to the generally higher reactivity of benzyl halides over aryl halides in nucleophilic substitution reactions.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Cyanophenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Expected Yield and Characterization:
While specific data for this exact reaction is not available in the provided search results, analogous Williamson ether syntheses typically proceed with good to excellent yields (70-95%). The final product should be characterized by:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of both rings and a singlet for the benzylic methylene protons.
-
¹³C NMR: Expect signals for all unique carbon atoms, including the nitrile carbon.
-
FT-IR: Look for a characteristic C≡N stretching frequency around 2220-2230 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Protocol 2: Synthesis from 2-Fluorophenol and 4-(Bromomethyl)benzonitrile
This alternative route is also a viable Williamson ether synthesis.
Reaction Scheme:
Caption: Alternative synthesis of the target compound.
Materials:
-
2-Fluorophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
4-(Bromomethyl)benzonitrile (1.1 eq)
-
Anhydrous Acetone
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in anhydrous acetone dropwise to the refluxing mixture.
-
Continue to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired product.
Downstream Transformations
The versatility of this compound as a building block is demonstrated by the various chemical transformations the nitrile group can undergo.
Caption: Downstream transformations of the nitrile group.
Table 2: Summary of Potential Downstream Reactions
| Transformation | Reagents and Conditions | Product Functional Group | Potential Application |
| Hydrolysis | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | Carboxylic Acid | Synthesis of esters, amides, and other acid derivatives for SAR studies. |
| Reduction | Lithium aluminum hydride (LiAlH₄) in THF; or catalytic hydrogenation (H₂, Raney Ni) | Primary Amine | Introduction of a basic center, key for many drug-receptor interactions. |
| Cycloaddition | Sodium azide (NaN₃) with a Lewis acid (e.g., ZnBr₂) in a suitable solvent | Tetrazole | Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. |
Conclusion
This compound is a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis can be readily achieved through standard Williamson ether synthesis protocols. The presence of the fluorinated ring and the versatile nitrile group provides ample opportunities for further chemical modification, enabling the exploration of a wide chemical space for the development of new drugs and materials. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific needs.
References
Application Note: Quantitative Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of 4-(2-Fluorophenoxymethyl)benzonitrile. The primary method outlined is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for accurate quantification in bulk drug substance and pharmaceutical formulations. An alternative Gas Chromatography (GC) method with Flame Ionization Detection (FID) is also presented for orthogonal testing or as a secondary method. These protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
The quantification of this compound is achieved by separating the analyte from potential impurities on a C18 reverse-phase column. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound based on its hydrophobicity. Detection and quantification are performed by measuring the absorbance of the analyte at a specific UV wavelength, which is determined to be near the absorbance maximum of the benzonitrile chromophore.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Sonicator.
Experimental Protocol: HPLC-UV Method
1.4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
1.4.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
1.4.3. Preparation of Sample Solutions (Hypothetical Formulation)
-
Sample Stock Solution: Accurately weigh a portion of the powdered formulation equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to extract the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Working Solution: Dilute the filtered stock solution with the mobile phase to a final concentration within the calibration range (e.g., 25 µg/mL).
1.4.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Retention Time | Approximately 4.5 minutes |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle
This method is suitable for the analysis of volatile and thermally stable compounds. This compound is vaporized in the injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The eluted compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvent: Dichloromethane or a suitable high-purity solvent.
-
Gases: Helium (carrier gas), Hydrogen (for FID), Air (for FID) - all high purity.
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.
-
Autosampler or manual syringe.
-
Analytical balance.
Experimental Protocol: GC-FID Method
2.4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 250°C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
2.4.2. Preparation of Solutions
Standard and sample solutions are prepared in a manner analogous to the HPLC method, using a suitable volatile solvent such as dichloromethane.
Data Presentation: GC-FID Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 3.0% |
| Accuracy (Recovery) | 97.0% - 103.0% |
Visualizations
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Schematic of the HPLC system components used for the analysis.
Caption: Principle of separation in reverse-phase chromatography.
Application Notes and Protocols for the Purification of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of biological assays. This document details standard laboratory procedures for the purification of this compound from crude reaction mixtures.
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product. The most common and effective techniques for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography.
A general workflow for the purification process is outlined below:
Caption: General purification workflow for this compound.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow the solution to cool, leading to the formation of pure crystals of the desired compound while the impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection: The first step is to identify a suitable solvent. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Potential solvents for this compound include isopropanol, ethanol, ethyl acetate, or toluene. A solvent screening should be performed with a small amount of the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Caption: Step-by-step workflow of the recrystallization process.
Data Presentation:
| Parameter | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Example Data | 85% | >99% | 75% |
Note: The values presented are for illustrative purposes and may vary depending on the initial purity of the crude product and the specific conditions used.
Silica Gel Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). It is particularly useful for separating compounds with similar polarities.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring it is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The compounds will move down the column at different rates depending on their affinity for the silica gel and solubility in the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for forming ether linkages. For large-scale production, a phase-transfer catalysis (PTC) approach is presented, which offers significant advantages in terms of reaction rate, yield, and process safety. This protocol is intended to guide researchers and process chemists in the efficient and safe production of this valuable building block.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a fluorinated aromatic ring and a cyanophenyl group, makes it a versatile scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of high importance for the pharmaceutical industry.
The Williamson ether synthesis provides a classical and reliable method for the preparation of ethers from an alkoxide and an alkyl halide. For industrial applications, optimizing this reaction for large-scale batches is essential. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, leading to milder reaction conditions, reduced reaction times, and often improved yields and selectivity.[1][2] This document outlines a scalable protocol for the synthesis of this compound via a PTC-mediated Williamson ether synthesis.
Reaction Scheme & Logical Workflow
The synthesis of this compound proceeds via the reaction of 2-fluorophenol with 4-(bromomethyl)benzonitrile in the presence of a base and a phase-transfer catalyst.
Caption: Logical workflow for the PTC-mediated synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Fluorophenol | 367-12-4 | 112.10 g/mol | >99% | Commercial Supplier |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 196.04 g/mol | >98% | Commercial Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | >99% | Commercial Supplier |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 g/mol | >99% | Commercial Supplier |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Commercial Supplier |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | In-house |
| Dichloromethane (for extraction) | 75-09-2 | 84.93 g/mol | ACS Grade | Commercial Supplier |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous | Commercial Supplier |
| Ethanol (for crystallization) | 64-17-5 | 46.07 g/mol | Reagent Grade | Commercial Supplier |
Safety Precautions
-
2-Fluorophenol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-(Bromomethyl)benzonitrile: Lachrymator. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5][6][7] Handle with extreme care in a fume hood, using appropriate PPE.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. Neurological and developmental toxicity. Use in a well-ventilated area and avoid ignition sources.
-
Dichloromethane: Potential carcinogen. Use in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Lab-Scale Synthesis Protocol (Illustrative)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 2-fluorophenol (5.6 g, 50 mmol), potassium carbonate (10.4 g, 75 mmol), and deionized water (50 mL).
-
Addition of Catalyst and Reactant: Add tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol) to the mixture. Begin stirring and add a solution of 4-(bromomethyl)benzonitrile (9.8 g, 50 mmol) in toluene (50 mL).
-
Reaction: Heat the biphasic mixture to 80-85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude solid from ethanol to yield pure this compound as a white to off-white solid.
Scale-Up Synthesis Protocol (1 kg Scale)
-
Reactor Preparation: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet with 2-fluorophenol (1.12 kg, 10.0 mol), potassium carbonate (2.07 kg, 15.0 mol), and deionized water (10 L).
-
Reagent Charging: Under a nitrogen atmosphere, add tetrabutylammonium bromide (0.32 kg, 1.0 mol). Begin vigorous agitation and add a solution of 4-(bromomethyl)benzonitrile (1.96 kg, 10.0 mol) in toluene (10 L).
-
Reaction Execution: Heat the reactor contents to an internal temperature of 80-85°C. Maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by in-process HPLC analysis every hour. The reaction is considered complete when the area percent of 4-(bromomethyl)benzonitrile is less than 1%.
-
Phase Separation and Extraction: Once the reaction is complete, cool the reactor to 20-25°C. Stop the agitation and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel.
-
Washing and Drying: Wash the organic layer with 10 L of deionized water, followed by 10 L of brine. Transfer the organic layer to a suitable container and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the organic phase to remove the drying agent. Concentrate the filtrate in a rotary evaporator under reduced pressure to afford the crude product.
-
Crystallization: Transfer the crude product to a crystallization vessel. Add an appropriate amount of ethanol and heat to reflux to dissolve the solid. Cool the solution slowly to 0-5°C to induce crystallization.
-
Filtration and Drying: Filter the crystalline product and wash the cake with cold ethanol. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
| Parameter | Lab-Scale (50 mmol) | Pilot-Scale (10.0 mol) |
| Inputs | ||
| 2-Fluorophenol | 5.6 g | 1.12 kg |
| 4-(Bromomethyl)benzonitrile | 9.8 g | 1.96 kg |
| Potassium Carbonate | 10.4 g | 2.07 kg |
| TBAB | 1.61 g | 0.32 kg |
| Toluene | 50 mL | 10 L |
| Water | 50 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 80-85°C | 80-85°C |
| Reaction Time | 4-6 hours | 5-7 hours |
| Outputs | ||
| Typical Yield | 10.2 g (90%) | 2.05 kg (90%) |
| Purity (HPLC) | >99% | >99% |
| Melting Point | 115-117°C | 115-117°C |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The provided protocol for the scale-up synthesis of this compound using a phase-transfer catalyzed Williamson ether synthesis is a robust, efficient, and scalable method. It offers high yields and excellent purity, making it suitable for industrial production. Adherence to the safety precautions is critical for the safe handling of the hazardous materials involved. This application note serves as a comprehensive guide for chemists and engineers involved in the process development and manufacturing of this important pharmaceutical intermediate. Further optimization of reaction parameters, such as catalyst loading and solvent selection, may be possible depending on the specific equipment and scale of operation.
References
- 1. iajpr.com [iajpr.com]
- 2. vdoc.pub [vdoc.pub]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. 4-(ブロモメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Fluorophenoxymethyl)benzonitrile in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the material science applications of 4-(2-Fluorophenoxymethyl)benzonitrile is limited in publicly available literature, its structural motifs—a fluorinated aromatic ring, a phenoxymethyl linker, and a benzonitrile group—are prevalent in a variety of advanced materials. This document outlines potential applications and detailed experimental protocols based on the known properties and uses of structurally analogous compounds. The information presented herein is intended to serve as a foundational guide for researchers exploring the potential of this compound in material science.
Potential Applications in Material Science
The unique combination of a polar nitrile group, a flexible ether linkage, and an electron-withdrawing fluorine atom suggests that this compound could be a valuable building block in several areas of material science.
Liquid Crystal Alignment Layers
The "phenoxymethyl" moiety is a known constituent in polymers used for liquid crystal (LC) alignment. Research on polystyrene derivatives has demonstrated that side chains containing phenoxymethyl groups can induce specific alignment behaviors in liquid crystals. For instance, polymers with 4-fluorophenoxymethyl side groups have been shown to produce homeotropic (vertical) alignment of LC molecules on unrubbed films and homogeneous planar alignment on rubbed films.[1] This behavior is critical for the fabrication of liquid crystal displays (LCDs). The fluorine substitution in this compound could further influence the surface energy and intermolecular interactions, potentially leading to improved alignment properties.
High-Performance Polymers
Benzonitrile derivatives are frequently used as monomers or additives in the synthesis of high-performance polymers with excellent thermal stability and mechanical properties. The nitrile groups can undergo trimerization to form thermally stable triazine crosslinks. While direct polymerization of this compound has not been reported, its incorporation into polymer backbones could enhance properties such as thermal stability, dielectric performance, and flame retardancy, analogous to other fluorinated benzonitrile monomers.
Organic Light-Emitting Diodes (OLEDs)
Many advanced materials for OLEDs, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), incorporate benzonitrile moieties as electron-accepting units. The benzonitrile group in this compound could be functionalized with donor groups to create novel TADF emitters. The fluorinated phenoxymethyl portion of the molecule could influence the photophysical properties, such as emission wavelength and quantum efficiency, as well as the material's thermal stability. For example, an emitter synthesized from 4-fluoro-2-methylbenzonitrile demonstrated high thermal stability and excellent device performance in an OLED.[2]
Proposed Experimental Protocols
The following protocols are hypothetical and based on established methods for synthesizing and characterizing similar materials. Researchers should adapt these protocols based on the specific properties of this compound and their experimental goals.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound is the Williamson ether synthesis, a common method for preparing ethers.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
4-(Bromomethyl)benzonitrile
-
2-Fluorophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) to the solution and stir at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol for Fabrication and Characterization of a Liquid Crystal Alignment Layer
This protocol describes the use of a polymer functionalized with this compound as an LC alignment layer.
Experimental Workflow:
Caption: Workflow for LC alignment layer fabrication.
Materials:
-
Polymer functionalized with this compound side chains
-
Indium Tin Oxide (ITO) coated glass substrates
-
Appropriate solvent for the polymer (e.g., cyclopentanone, NMP)
-
Nematic liquid crystal (e.g., 5CB)
-
Spacers
-
UV-curable sealant
-
Spin coater, hot plate, rubbing machine, UV lamp
-
Polarizing Optical Microscope (POM)
Procedure:
-
Synthesize a polymer (e.g., polystyrene) with pendant this compound groups via polymer modification reactions.
-
Prepare a dilute solution (e.g., 1-5 wt%) of the synthesized polymer in a suitable solvent.
-
Clean the ITO glass substrates thoroughly.
-
Spin-coat the polymer solution onto the ITO substrates and pre-bake at a low temperature (e.g., 80 °C) to remove the solvent.
-
Hard-bake the films at a higher temperature (e.g., 180-200 °C) to ensure solvent removal and film stability.
-
For planar alignment, gently rub the surface of the polymer films with a velvet cloth in a single direction. For homeotropic alignment, the films can be left unrubbed.
-
Assemble an LC cell using two of the polymer-coated ITO substrates, with the polymer films facing each other, separated by spacers of a defined thickness. Seal the edges with a UV-curable sealant, leaving a small opening for filling.
-
Inject the nematic liquid crystal into the cell via capillary action in its isotropic phase.
-
Seal the filling port.
-
Observe the LC alignment using a Polarizing Optical Microscope. A uniform dark state under crossed polarizers that becomes bright upon rotation indicates good alignment.
Data Presentation
While quantitative data for this compound is not available, the following tables present data for a structurally related compound, 4-fluoro-2-methylbenzonitrile, when used as a building block for a TADF emitter in an OLED. This data is provided for comparative purposes and to highlight the potential performance of materials derived from similar benzonitrile structures.
Table 1: Properties of a TADF Emitter Derived from a Benzonitrile Analogue
| Property | Value |
|---|---|
| Chemical Name of Emitter | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) |
| Initial Decomposition Temperature (Td) | 447 °C |
Data sourced from Ossila.[2]
Table 2: OLED Device Performance with a Benzonitrile-Derived Emitter
| Parameter | Value |
|---|---|
| Current Efficiency | 34.5 cd/A |
| Power Efficiency | 29.9 lm/W |
| External Quantum Efficiency (EQE) | 10.8% |
Data sourced from Ossila.[2]
Conclusion
This compound represents an unexplored yet potentially valuable compound for material science research. Based on the established applications of its structural analogues, it holds promise for the development of advanced materials for liquid crystal displays, high-performance polymers, and organic electronics. The provided hypothetical protocols offer a starting point for researchers to investigate the synthesis and properties of this compound and its derivatives in various material science applications. Further experimental work is necessary to fully elucidate its potential and to gather quantitative data on its performance characteristics.
References
Application Notes and Protocols for 4-(2-Fluorophenoxymethyl)benzonitrile
A Novel Scaffold for Assay Development and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Fluorophenoxymethyl)benzonitrile is a synthetic molecule featuring a benzonitrile core linked to a fluorophenoxymethyl group. While this specific compound is not extensively characterized in publicly available scientific literature, its structural motifs are present in a variety of biologically active molecules. Benzonitrile derivatives are known to act as inhibitors of enzymes such as kinases and metalloproteinases, and are also investigated for their potential as antifungal and anticancer agents. The fluorophenoxy moiety can enhance metabolic stability and binding affinity. Given these characteristics, this compound represents a promising starting point for the development of novel assays and the discovery of new therapeutic agents.
This document provides a speculative framework for developing assays with this compound, based on the known activities of structurally related compounds. The protocols and pathways described herein are intended as a guide for researchers to initiate their own investigations into the biological activities of this molecule.
Hypothesized Biological Targets and Signaling Pathways
Based on the chemical structure of this compound, several potential biological targets can be postulated. These hypotheses can form the basis for initial screening assays.
1. Kinase Inhibition:
Many kinase inhibitors feature a core aromatic structure, like benzonitrile, that can occupy the adenine-binding pocket of the enzyme. The fluorophenoxymethyl group could potentially interact with the surrounding hydrophobic regions or the solvent-exposed surface.
2. Matrix Metalloproteinase (MMP) Inhibition:
Certain aromatic compounds with chelating functionalities can inhibit MMPs, which are involved in tissue remodeling and cancer metastasis. While the nitrile group is not a classic chelator, the overall electronic and steric properties of the molecule could lead to binding within the active site of an MMP.
Experimental Protocols
The following are detailed, yet generalized, protocols that can be adapted for the initial screening of this compound against the hypothesized target classes.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic assay to screen for inhibitory activity against a panel of commercially available kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
Materials:
-
Kinase of interest (e.g., c-Met, EGFR, VEGFR)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare a solution of ATP in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a general method to assess the inhibitory potential of this compound against MMPs.
Objective: To determine the IC50 of this compound against various MMPs.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include DMSO-only (negative control) and a known MMP inhibitor (e.g., GM6001) as a positive control.
-
Enzyme Addition: Add 88 µL of the activated MMP enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be below its Km value.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Quantitative Data Summary
As no experimental data for this compound is currently available, the following table is a template for summarizing potential screening results.
| Target | Assay Type | Metric | Value (µM) |
| Kinase X | Luminescence | IC50 | To be determined |
| Kinase Y | Luminescence | IC50 | To be determined |
| MMP-2 | Fluorogenic | IC50 | To be determined |
| MMP-9 | Fluorogenic | IC50 | To be determined |
Disclaimer: The information provided in this document is for research purposes only and is based on the analysis of structurally similar compounds. The proposed biological targets and experimental protocols are hypothetical and require experimental validation. The absence of published data on this compound necessitates a comprehensive screening approach to uncover its true biological activities.
Application Notes and Protocols: Reaction Kinetics Studies of 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below offer detailed methodologies for studying the synthesis and reaction kinetics of this and similar diaryl ether compounds, which are crucial for process optimization and understanding reaction mechanisms in drug development.
Introduction
This compound is a versatile building block in medicinal chemistry. Its synthesis, typically achieved through a Williamson ether synthesis, involves the reaction of a phenoxide with an aryl halide. Understanding the kinetics of this reaction is paramount for maximizing yield, ensuring purity, and scaling up production for pharmaceutical applications.[1][2][3] The nitrile group, in particular, is a common pharmacophore in many drugs, making the study of nitrile-containing compounds highly relevant.[4]
Synthesis and Reaction Mechanism
The primary synthetic route to this compound is the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 2-fluorophenol and 4-(bromomethyl)benzonitrile.
Reaction Scheme:
The reaction kinetics are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the benzonitrile derivative.[1][2][5]
Data Presentation: Representative Kinetic Data
While specific kinetic data for the synthesis of this compound is not extensively published, the following tables represent typical data that would be collected during kinetic studies of a Williamson ether synthesis. These tables are provided as a template for researchers to populate with their own experimental data.
Table 1: Effect of Base on Reaction Rate
| Base | Concentration (mol/L) | Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) |
| Sodium Hydride (NaH) | 1.2 | 80 | Data to be determined |
| Potassium Carbonate (K₂CO₃) | 1.5 | 80 | Data to be determined |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 80 | Data to be determined |
Table 2: Effect of Solvent on Reaction Rate
| Solvent | Dielectric Constant | Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) |
| Acetonitrile | 37.5 | 80 | Data to be determined |
| Dimethylformamide (DMF) | 36.7 | 80 | Data to be determined |
| Tetrahydrofuran (THF) | 7.6 | 80 | Data to be determined |
Table 3: Effect of Temperature on Reaction Rate (Arrhenius Parameters)
| Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, L mol⁻¹ s⁻¹) |
| 70 | Data to be determined | \multirow{3}{}{Data to be calculated} | \multirow{3}{}{Data to be calculated} |
| 80 | Data to be determined | ||
| 90 | Data to be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and kinetic analysis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Fluorophenol
-
4-(Bromomethyl)benzonitrile
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-fluorophenol.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C. Allow the reaction to stir for 30 minutes at room temperature to form the sodium 2-fluorophenoxide.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Kinetic Analysis of the Synthesis Reaction
Objective: To determine the rate law and rate constant for the reaction.
Methodology: The reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them using a suitable analytical technique such as HPLC or Gas Chromatography (GC).
Procedure:
-
Set up the reaction as described in Protocol 1 in a temperature-controlled reaction vessel.
-
Once the 4-(bromomethyl)benzonitrile is added (this is considered t=0), start the timer.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactant (4-(bromomethyl)benzonitrile) and the product (this compound).
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time curve at t=0.[6]
-
Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.
-
The rate law can be expressed as: Rate = k[2-Fluorophenoxide]ⁿ[4-(Bromomethyl)benzonitrile]ᵐ.
-
The overall order of the reaction is n + m. The rate constant, k, can be calculated from the determined rate law and experimental data.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the study of this compound reaction kinetics.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
References
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
Application Notes and Protocols: Derivatization of 4-(2-Fluorophenoxymethyl)benzonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of 4-(2-Fluorophenoxymethyl)benzonitrile and subsequent biological screening of the resulting analogs. The provided methodologies focus on generating a library of diverse compounds and evaluating their potential as therapeutic agents, with a particular emphasis on their activity as dopamine D4 receptor antagonists, kinase inhibitors, and anticancer agents.
Introduction
The 4-(phenoxymethyl)benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the fluoro substituent on the phenoxy ring and the versatile nitrile group on the benzonitrile moiety of this compound offers multiple avenues for chemical modification to explore the structure-activity relationship (SAR) and develop novel therapeutic agents. This application note outlines strategies for the derivatization of this core structure and provides detailed protocols for screening the resulting compounds for their biological activity.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached by modifying three key regions of the molecule: the benzonitrile ring, the phenoxy ring, and the nitrile group.
Modification of the Aromatic Rings via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds on aromatic rings. To achieve this, the core molecule must first be functionalized with a suitable handle, such as a bromine or iodine atom.
Protocol 2.1.1: Bromination of this compound
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Stir the reaction mixture at room temperature under inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.1.2: Suzuki Cross-Coupling of Brominated Intermediate
-
To a reaction vessel, add the brominated this compound derivative (1 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it to 80-100 °C under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Bioisosteric Replacement of the Nitrile Group
The nitrile group can be converted into other functional groups, such as tetrazoles or oxadiazoles, which are common bioisosteres. This can alter the compound's physicochemical properties and biological activity.
Protocol 2.2.1: Synthesis of Tetrazole Derivatives
-
In a round-bottom flask, combine this compound (1 eq.), sodium azide (1.5 eq.), and triethylammonium chloride (1.5 eq.) in a solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-130 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
Protocol 2.2.2: Synthesis of 1,2,4-Oxadiazole Derivatives
This is a two-step process involving the conversion of the nitrile to an N-hydroxyamidine followed by cyclization.
-
Step 1: Synthesis of N-hydroxyamidine
-
Dissolve this compound (1 eq.) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate (1.5 eq.).
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude N-hydroxyamidine.
-
-
Step 2: Cyclization to form the 1,2,4-Oxadiazole
-
Dissolve the crude N-hydroxyamidine (1 eq.) in a suitable solvent like pyridine or DMF.
-
Add an acylating agent (e.g., an acid chloride or anhydride) (1.1 eq.) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Biological Screening Protocols
The synthesized derivatives will be screened for their potential as dopamine D4 receptor antagonists, kinase inhibitors, and anticancer agents.
Dopamine D4 Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the human dopamine D4 receptor.
Protocol 3.1.1: Radioligand Binding Assay
-
Prepare cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
In a 96-well plate, add the cell membrane preparation, a radioligand such as [³H]-spiperone, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 2 hours to allow for competitive binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase.
Protocol 3.2.1: ADP-Glo™ Kinase Assay
-
In a 96-well plate, add the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
Protocol 3.3.1: MTT Assay
-
Seed cancer cells (e.g., a panel of NCI-60 cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison of the synthesized derivatives.
Table 1: Dopamine D4 Receptor Binding Affinity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | Ki (nM) |
| Core | H | H | H | >1000 |
| 1a | Br | H | H | 850 |
| 1b | Phenyl | H | H | 420 |
| 1c | 4-MeO-Ph | H | H | 150 |
| 2a | H | H | Tetrazole | 680 |
| 2b | H | Br | Tetrazole | 350 |
| 3a | H | H | 1,2,4-Oxadiazole | 720 |
Table 2: In Vitro Kinase Inhibition (Example: Kinase X)
| Compound ID | % Inhibition at 1 µM | IC₅₀ (µM) |
| Core | <10 | >50 |
| 1a | 25 | 35.2 |
| 1b | 45 | 15.8 |
| 1c | 68 | 5.1 |
| 2a | 15 | 42.5 |
| 2b | 35 | 22.1 |
| 3a | 18 | 39.7 |
Table 3: Anticancer Activity (Example: A549 Lung Cancer Cell Line)
| Compound ID | IC₅₀ (µM) |
| Core | >100 |
| 1a | 85.3 |
| 1b | 52.1 |
| 1c | 23.7 |
| 2a | 95.2 |
| 2b | 68.4 |
| 3a | 91.5 |
Visualizations
Diagrams illustrating workflows and pathways enhance the understanding of the experimental processes.
Caption: Experimental workflow for derivatization and biological screening.
Application Notes and Protocols for the In Vivo Formulation of 4-(2-Fluorophenoxymethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Fluorophenoxymethyl)benzonitrile is a compound of interest for various in vivo studies. However, like many new chemical entities, it is expected to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and consistent exposure in animal models.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in preclinical in vivo studies.
The selection of an appropriate vehicle is critical and depends on the physicochemical properties of the compound, the desired route of administration, and the nature of the study.[4][5] The strategies outlined below aim to enhance the solubility and absorption of this poorly soluble compound.
Physicochemical Properties (Assumed)
| Property | Assumed Value | Implication for Formulation |
| Molecular Weight | ~227.23 g/mol | Standard for small molecule drugs. |
| Aqueous Solubility | < 10 µg/mL | Requires solubility enhancement techniques. |
| LogP | > 3 | Indicates high lipophilicity, suggesting suitability for lipid-based formulations. |
| pKa | Not available | If ionizable, pH adjustment could be a formulation strategy. |
| Melting Point | High | Suggests a stable crystalline structure that may be difficult to dissolve. |
Formulation Strategies for In Vivo Studies
The choice of formulation strategy is dependent on the route of administration and the goals of the in vivo study.
Oral Administration
For oral delivery, the goal is to enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract to facilitate absorption.[2][7][8]
Formulation Options:
-
Aqueous Suspensions: A common and straightforward approach for water-insoluble compounds. Suspending agents are used to ensure dose uniformity.
-
Lipid-Based Formulations: These can improve oral bioavailability by enhancing solubility and utilizing lipid absorption pathways.[9] Self-emulsifying drug delivery systems (SEDDS) are an advanced option.[9]
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
Intravenous Administration
For intravenous (IV) administration, the compound must be in a solution to prevent emboli.[10]
Formulation Options:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.
-
Surfactant-Based Micellar Solutions: Surfactants can form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous vehicle.
-
Lipid Emulsions: For highly lipophilic compounds, a lipid emulsion can serve as the delivery vehicle.
Intraperitoneal Administration
Intraperitoneal (IP) injections can tolerate a wider range of formulations than IV, including suspensions.
Formulation Options:
-
Aqueous Suspensions: Similar to oral suspensions, these are often used for IP administration of poorly soluble compounds.
-
Co-solvent Systems: Similar to IV formulations, but may tolerate a higher concentration of the organic co-solvent.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle containing carboxymethyl cellulose (CMC) and Tween 80.
Materials:
-
This compound
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle (0.5% CMC, 0.1% Tween 80):
-
Weigh 0.5 g of CMC-Na and add it to approximately 80 mL of sterile water while stirring.
-
Heat the solution to 60-70°C while stirring to fully dissolve the CMC-Na.
-
Cool the solution to room temperature.
-
Add 0.1 mL of Tween 80 to the CMC solution.
-
Add sterile water to a final volume of 100 mL and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound (e.g., 100 mg for 10 mL of suspension).
-
Place the compound in a mortar and add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the suspension for at least 30 minutes before administration.
-
Protocol 2: Preparation of an Intravenous Solution (1 mg/mL)
This protocol details the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for IV injection.
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile water for injection
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Prepare the Co-solvent Vehicle (20% DMA, 40% PG, 40% PEG-400):
-
In a sterile vial, combine 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400.
-
Vortex the mixture until a clear, homogeneous solution is formed.
-
-
Prepare the IV Solution:
-
Weigh 10 mg of this compound and place it in a sterile vial.
-
Add the co-solvent vehicle to the vial to a final volume of 10 mL.
-
Vortex the mixture until the compound is completely dissolved.
-
Visually inspect the solution for any particulates before administration.
-
Data Presentation
Table 1: Example Formulations for this compound
| Formulation ID | Route of Administration | API Concentration (mg/mL) | Vehicle Composition |
| F1-Oral-Susp | Oral | 10 | 0.5% CMC-Na, 0.1% Tween 80 in sterile water |
| F2-Oral-SEDDS | Oral | 20 | Labrafac PG, Maisine® CC, Transcutol® HP |
| F3-IV-Sol | Intravenous | 1 | 20% DMA, 40% PG, 40% PEG-400 |
| F4-IP-Susp | Intraperitoneal | 5 | 0.5% CMC-Na, 0.5% Tween 80 in sterile water |
Visualizations
Caption: Formulation selection workflow.
Caption: Oral suspension preparation workflow.
Caption: Components of a SEDDS formulation.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-Fluorophenoxymethyl)benzonitrile Waste Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe handling and disposal of 4-(2-Fluorophenoxymethyl)benzonitrile waste, a compound of interest in drug development and chemical synthesis. Due to the limited availability of specific safety and disposal data for this exact compound, the following protocols are based on best practices for handling structurally similar and potentially hazardous benzonitrile derivatives. It is crucial to treat this compound as a hazardous substance and to adhere to all institutional and local regulations regarding chemical waste management.
Summary of Potential Hazards and Key Safety Data
| Property | 4-Fluorobenzonitrile | 4-(4-Fluorophenoxy)benzonitrile | 2-(4-Fluorophenoxy)benzonitrile | General Benzonitrile Compounds |
| Molecular Formula | C₇H₄FN[1] | C₁₃H₈FNO | C₁₃H₈FNO[2] | - |
| Appearance | White solid[3] | White to almost white powder/crystal | - | Colorless oil with an almond-like odor |
| Melting Point | 33 - 36 °C[3] | 66 - 71 °C | - | -13 °C |
| Boiling Point | 188 °C[3] | 78 °C at 11 mmHg | - | 188 - 191 °C |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Harmful if swallowed, in contact with skin, or if inhaled. | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Highly toxic; acts as a metabolic uncoupler. |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation).[3][4] | Acute toxicity, skin and eye irritation. | Acute toxicity, skin and eye irritation, respiratory irritation. | Toxicity, skin, eye, and respiratory tract irritant. |
Experimental Protocols for Safe Handling and Disposal
The following protocols are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
General Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.
-
Do not get in eyes, on skin, or on clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Spill Management Protocol
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as described in section 2.1.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the protocol in section 2.4.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and residual chemical) in a clearly labeled, sealed, and compatible waste container.
-
Collect all liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste". Include the approximate concentration and any other components in the waste mixture.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for handling and disposing of this compound waste.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Synthetic Routes to Analogs of 4-(2-Fluorophenoxymethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of analogs of 4-(2-Fluorophenoxymethyl)benzonitrile, a scaffold of interest in medicinal chemistry and materials science. The following sections outline two primary synthetic strategies: the Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) approach. Quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Introduction
Analogs of this compound are valuable compounds in drug discovery and materials science. The ether linkage combined with the fluorinated phenyl ring and the benzonitrile moiety offers a versatile platform for tuning physicochemical and biological properties. This document details two robust synthetic routes to access these and structurally related molecules.
Synthetic Strategies
Two principal retrosynthetic disconnections for the target analogs are considered:
-
Williamson Ether Synthesis: Formation of the ether bond via nucleophilic substitution of a halide by an alkoxide or phenoxide.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of an activated aryl fluoride with a nucleophile.
These two approaches offer flexibility in starting material selection and can be adapted to introduce a wide range of structural diversity.
Logical Workflow for Synthesis
Caption: General workflows for the synthesis of 4-(phenoxymethyl)benzonitrile analogs via Williamson ether synthesis and SNAr.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This method involves the reaction of a substituted phenol with a benzyl halide. The following is a general procedure that can be adapted for various analogs.
Protocol 1: Synthesis of 4-((3-Fluoro-4-methoxybenzyl)oxy)benzonitrile
This protocol is adapted from the synthesis of similar compounds for dopamine receptor antagonist studies.
Materials:
-
4-Cyanophenol
-
3-Fluoro-4-methoxybenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-fluoro-4-methoxybenzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | 4-Cyanophenol, 3-Fluoro-4-methoxybenzyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60 °C |
| Reaction Time | 12 h |
| Yield | 75-85% (typical) |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach is particularly useful when the starting aryl fluoride is activated by an electron-withdrawing group, such as a nitrile.
Protocol 2: Synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile [1]
Materials:
-
3,4-Difluorobenzonitrile
-
Hydroquinone
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography (using pentane:ethyl acetate mixtures)
Procedure:
-
Prepare a solution of hydroquinone (1.2 eq.) and NaOH (2.4 eq.) in DMSO (10 ml).
-
Stir this solution at room temperature for 5 hours.[1]
-
Heat the mixture to 80°C.[1]
-
Add 3,4-difluorobenzonitrile (1.0 eq.) dropwise to the heated mixture and continue stirring for 10 hours.[1]
-
After the reaction is complete, wash the mixture with water (30 ml).[1]
-
Extract the product with ethyl acetate (3 times).[1]
-
Combine the organic layers and remove the solvent under reduced pressure.[1]
-
Purify the resulting crude product by silica gel chromatography.[1]
Quantitative Data:
| Parameter | Value |
| Reactants | 3,4-Difluorobenzonitrile, Hydroquinone |
| Base | NaOH |
| Solvent | DMSO |
| Temperature | 80 °C |
| Reaction Time | 10 h |
| Yield | 86% |
Reaction Mechanisms
Williamson Ether Synthesis Mechanism
The Williamson ether synthesis proceeds via an S_N2 mechanism. The phenoxide ion, generated by the deprotonation of the phenol by a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group.
Caption: Mechanism of the Williamson ether synthesis.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction occurs in two steps. First, the nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of a strong electron-withdrawing group (like the nitrile) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The synthetic routes outlined in this document provide reliable and adaptable methods for the preparation of this compound and its analogs. The choice between the Williamson ether synthesis and the SNAr approach will depend on the availability of starting materials and the desired substitution patterns on the aromatic rings. The provided protocols and mechanistic insights should serve as a valuable resource for researchers in the field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the most common route for this class of compounds.
Q1: Why is my reaction yield consistently low?
Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 2-Fluorophenol: The reaction requires the formation of the 2-fluorophenoxide anion. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Solution: Consider using a stronger base or increasing the molar equivalent of your current base. Ensure your reagents and solvent are anhydrous, as water can consume the base.
-
-
Side Reactions: The primary competing reaction is the elimination of HBr from 4-(bromomethyl)benzonitrile, which is favored by highly hindered bases and high temperatures. Another possible side reaction is C-alkylation of the phenoxide, where the benzyl group attaches to the carbon atom of the phenol ring instead of the oxygen.
-
Solution: Use a non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Maintain a moderate reaction temperature. The choice of solvent can also influence the O- vs. C-alkylation ratio.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
-
-
Purity of Starting Materials: Impurities in either 2-fluorophenol or 4-(bromomethyl)benzonitrile can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. 4-(Bromomethyl)benzonitrile can be unstable and should be stored under appropriate conditions to prevent decomposition.
-
Q2: I am observing multiple spots on my TLC, indicating the formation of impurities. What are they and how can I minimize them?
The most common impurities are the result of side reactions and unreacted starting materials.
-
Unreacted Starting Materials: The presence of 2-fluorophenol and 4-(bromomethyl)benzonitrile spots on the TLC is common, especially in the early stages of the reaction.
-
Elimination Product: 4,4'-(ethene-1,2-diyl)dibenzonitrile can form from the base-induced elimination of HBr from 4-(bromomethyl)benzonitrile.
-
C-alkylation Products: Isomers of the desired product where the cyanobenzyl group is attached to the carbon of the fluorophenol ring.
-
Hydrolysis Product: If water is present, 4-(bromomethyl)benzonitrile can hydrolyze to 4-(hydroxymethyl)benzonitrile.
Strategies to Minimize Impurities:
-
Optimize Base and Solvent: The choice of base and solvent is crucial. Mild bases like K₂CO₃ in a polar aprotic solvent like acetonitrile or DMF often provide a good balance of reactivity and selectivity for O-alkylation.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature will minimize the formation of elimination and other side products.
-
Use a Phase Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide, often leading to higher yields and cleaner reactions at lower temperatures.
Q3: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate or dichloromethane, washed with water and brine to remove any remaining inorganic impurities and unreacted phenoxide.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is commonly used.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
The most common and effective starting materials are 2-fluorophenol and 4-(bromomethyl)benzonitrile. 4-(Chloromethyl)benzonitrile can also be used, but the bromo derivative is generally more reactive.
Q2: What is the optimal base for this reaction?
Potassium carbonate (K₂CO₃) is a widely used and effective base for this type of Williamson ether synthesis. It is a mild, inexpensive, and easy-to-handle solid. For less reactive systems, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be employed, but care must be taken to control the reaction and minimize side reactions.
Q3: Which solvent should I use?
Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the SN2 reaction. Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are excellent options. Acetone can also be used.
Q4: What is the ideal reaction temperature and time?
The reaction is typically carried out at a temperature ranging from room temperature to the reflux temperature of the solvent. A common starting point is to stir the reaction mixture at room temperature for several hours and then heat to 50-80°C if necessary. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction by TLC to determine the optimal time.
Q5: Can a phase transfer catalyst improve my yield?
Yes, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can significantly improve the reaction rate and yield. The PTC helps to transfer the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with 4-(bromomethyl)benzonitrile occurs. This can allow for milder reaction conditions and shorter reaction times.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Aryl Ether Synthesis *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6 | ~85-95 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | Room Temp. | 12 | ~90-98 |
| 3 | NaH (1.2) | THF | 0 to Room Temp. | 4 | ~80-90 |
| 4 | K₂CO₃ (2.0) | DMF | 80 | 4 | ~88-96 |
*Note: These are typical yields for Williamson ether synthesis of aryl ethers and may vary for the specific synthesis of this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 2-fluorophenol (1.0 eq.) in acetonitrile (10-15 mL per gram of phenol) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
4-(Bromomethyl)benzonitrile (1.1 eq.) is added to the reaction mixture.
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by recrystallization from ethanol or by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Procedure using a Phase Transfer Catalyst:
-
To a mixture of 2-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) is added toluene.
-
The mixture is stirred vigorously, and 4-(bromomethyl)benzonitrile (1.1 eq.) is added.
-
The reaction is heated to 60-70°C and monitored by TLC.
-
Upon completion, the reaction is worked up as described in the general procedure.
Visualizations
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific synthesis, 2-fluorophenol is deprotonated by a base to form the 2-fluorophenoxide ion, which then acts as a nucleophile to displace a halide from 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile).[1][2]
Q2: What are the expected main side products in this synthesis?
A2: The primary side products typically arise from competing reactions and the reactivity of the starting materials. These include:
-
C-Alkylated Isomers: Instead of the desired O-alkylation, the 4-cyanobenzyl group can attach to the carbon atoms of the 2-fluorophenol ring, leading to isomeric impurities.[1][3]
-
4-(Hydroxymethyl)benzonitrile: This can form from the hydrolysis of the starting material, 4-(bromomethyl)benzonitrile, if moisture is present in the reaction.
-
Unreacted Starting Materials: Residual 2-fluorophenol and 4-(bromomethyl)benzonitrile may remain if the reaction does not go to completion.
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in determining the ratio of O-alkylation to C-alkylation.[3][4][5]
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they favor the desired O-alkylation (ether formation).[1]
-
Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which can lead to an increase in the proportion of the undesired C-alkylated side products.[3]
Q4: What is the role of the base in this reaction, and which bases are commonly used?
A4: The base is essential for deprotonating the hydroxyl group of 2-fluorophenol to generate the nucleophilic 2-fluorophenoxide ion. Common bases for this synthesis include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium hydroxide (KOH), as well as strong bases like sodium hydride (NaH).[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure an appropriate reaction temperature (typically 50-100 °C) and sufficient reaction time (1-8 hours).[2]- Use a fresh, high-purity base to ensure complete deprotonation of the 2-fluorophenol.- Confirm the quality of the 4-(bromomethyl)benzonitrile, as it can degrade over time. |
| Side reactions are dominating. | - Switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1]- Use a milder base such as K₂CO₃, which can be less prone to promoting side reactions compared to stronger bases like NaH. | |
| Presence of significant amounts of C-alkylated isomers | The reaction conditions favor C-alkylation. | - As mentioned above, the use of polar aprotic solvents is critical.[1][3]- Lowering the reaction temperature might slightly improve the selectivity for O-alkylation, though this could also slow down the desired reaction. |
| Formation of 4-(hydroxymethyl)benzonitrile | Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Unreacted starting materials in the final product | The reaction did not reach completion. | - Increase the reaction time or temperature moderately.- Consider using a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. |
| Formation of a dimeric byproduct, 1,2-bis(4-cyanophenyl)ethane | Self-condensation of 4-(bromomethyl)benzonitrile. | - This can be promoted by strong bases. Add the 4-(bromomethyl)benzonitrile to the reaction mixture slowly to maintain a low instantaneous concentration.- Consider using a milder base. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 2-fluorophenoxide salt.
-
Alkylation: Dissolve 4-(bromomethyl)benzonitrile (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the reactants leading to the desired product and common side products.
References
Technical Support Center: Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile. The information is designed to address common reaction failures and provide robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is typically achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide. Specifically, 2-fluorophenol is deprotonated by a base to form the 2-fluorophenoxide ion, which then attacks the benzylic carbon of 4-(bromomethyl)benzonitrile (also known as 4-cyanobenzyl bromide), displacing the bromide to form the desired ether product.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.[1]
-
Side Reactions: The most common competing reactions are E2 elimination of the 4-(bromomethyl)benzonitrile and C-alkylation of the 2-fluorophenoxide ion.[1][2]
-
Poor Reagent Quality: The presence of moisture can hydrolyze the phenoxide, while impurities in the starting materials can introduce unwanted side reactions. 4-(bromomethyl)benzonitrile can degrade over time.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical; using protic or apolar solvents can significantly slow the reaction rate.[1][3]
Q3: I observe multiple spots on my TLC analysis post-reaction. What are the likely side products?
A3: Besides the starting materials (2-fluorophenol and 4-(bromomethyl)benzonitrile), common byproducts include:
-
4-(hydroxymethyl)benzonitrile: Formed from the hydrolysis of 4-(bromomethyl)benzonitrile if moisture is present.
-
Elimination Product (Stilbene derivative): The base can induce E2 elimination from 4-(bromomethyl)benzonitrile, especially at higher temperatures.[2]
-
C-Alkylation Products: The 2-fluorophenoxide is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho or para positions) instead of the oxygen atom.[1]
Q4: What are the recommended base and solvent combinations for this reaction?
A4: Polar aprotic solvents are strongly recommended to facilitate the SN2 reaction.[1][3] N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[1] For the base, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and can minimize elimination side reactions compared to stronger bases like sodium hydride (NaH).[4]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can typically resolve the starting materials from the product. The disappearance of the limiting reagent (usually 4-(bromomethyl)benzonitrile) indicates the reaction's progression.
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Ineffective Deprotonation | Use a fresh, anhydrous base like K₂CO₃ that has been properly stored. Ensure the reaction is conducted under dry, inert conditions (e.g., nitrogen or argon atmosphere) to prevent moisture from quenching the phenoxide. |
| Degraded Alkyl Halide | Verify the purity of the 4-(bromomethyl)benzonitrile. This compound is a lachrymator and can degrade.[5] If necessary, purify it by recrystallization before use. |
| Incorrect Solvent Choice | Use a dry, polar aprotic solvent such as DMF or acetonitrile.[1] Protic solvents (e.g., ethanol, water) will hinder the SN2 reaction by solvating the nucleophile. |
| Insufficient Time/Temperature | Typical conditions range from 50-100 °C for 1-8 hours.[1] Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature if starting material persists. Be aware that higher temperatures may promote side reactions.[6] |
Problem: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
| E2 Elimination | This is favored by strong, sterically hindered bases and high temperatures.[7] Use a less hindered base like K₂CO₃ and maintain the reaction temperature at the lower end of the effective range (e.g., 60-80 °C). |
| C-Alkylation of Phenoxide | The ratio of O- to C-alkylation can be influenced by the solvent and counter-ion. While difficult to eliminate completely, using polar aprotic solvents generally favors the desired O-alkylation. |
| Hydrolysis of Reagents | Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere to prevent moisture from causing hydrolysis of the alkyl halide or phenoxide. |
Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
2-Fluorophenol
-
4-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: Add 2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Phenoxide Formation: Stir the mixture at 80 °C for 30 minutes.
-
Addition: Dissolve 4-(bromomethyl)benzonitrile (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at 80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC until the 4-(bromomethyl)benzonitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Table of Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 2-Fluorophenol: 1.0 eq | Limiting reagent. |
| 4-(bromomethyl)benzonitrile: 1.05-1.1 eq | A slight excess ensures complete consumption of the phenol. | |
| Base (K₂CO₃): 1.5-2.0 eq | Ensures complete deprotonation of the phenol. | |
| Solvent | Anhydrous DMF | Polar aprotic solvent that promotes SN2 reactions.[1] |
| Temperature | 70-90 °C | Balances reaction rate with minimizing side reactions.[1][6] |
| Reaction Time | 2-8 hours | Should be determined by TLC monitoring.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions involving atmospheric moisture and oxygen. |
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the reaction.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-Cyanobenzyl Bromide 17201-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
optimization of reaction conditions for 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-fluorophenol (the nucleophile) reacts with 4-(bromomethyl)benzonitrile (the electrophile) to form the desired ether product.
Q2: How do I choose the right base for the reaction?
A2: The choice of base is critical for the deprotonation of 2-fluorophenol to form the phenoxide nucleophile. For aryl ethers, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) are commonly used. Stronger bases such as sodium hydride (NaH) can also be employed, particularly if the reaction is sluggish. The selection can impact the reaction rate and the formation of side products.
Q3: What solvent system is recommended for this synthesis?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism while minimizing side reactions.[1] Recommended solvents include dimethylformamide (DMF), acetonitrile (ACN), and acetone. The choice of solvent can influence the reaction temperature and the solubility of the reagents.
Q4: What are the typical reaction temperatures and times?
A4: The reaction is typically run at an elevated temperature to ensure a reasonable reaction rate. A starting point is often refluxing in a solvent like acetone or heating to 60-100 °C in DMF or ACN. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q5: What are the potential side products in this reaction?
A5: The primary side reactions in this Williamson ether synthesis include:
-
E2 Elimination: The phenoxide can act as a base and promote the elimination of HBr from 4-(bromomethyl)benzonitrile, leading to the formation of an alkene. This is more likely with sterically hindered reactants or at very high temperatures.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). O-alkylation is generally favored under thermodynamic control.
-
Hydrolysis: If water is present in the reaction mixture, 4-(bromomethyl)benzonitrile can be hydrolyzed to 4-(hydroxymethyl)benzonitrile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 2-fluorophenol.2. Low reaction temperature.3. Inactive 4-(bromomethyl)benzonitrile (e.g., hydrolyzed).4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous and of good quality. 2. Increase the reaction temperature in increments of 10-20 °C.3. Check the purity of the starting material by NMR or melting point.4. Monitor the reaction by TLC and extend the reaction time. |
| Formation of Significant Side Products | 1. Elimination: Reaction temperature is too high.2. C-Alkylation: Reaction conditions favoring kinetic control.3. Hydrolysis: Presence of water in the reaction. | 1. Lower the reaction temperature and extend the reaction time.2. Use a polar aprotic solvent and ensure complete deprotonation of the phenol before adding the alkyl halide.3. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. |
| Difficult Product Purification | 1. Presence of unreacted starting materials.2. Formation of multiple side products. | 1. Use a slight excess of the less expensive reagent to drive the reaction to completion. Perform an aqueous workup to remove the phenoxide.2. Optimize reaction conditions to minimize side product formation. Column chromatography may be necessary for purification. |
Data Presentation: Optimization of Reaction Parameters (General Trends)
The following table summarizes the general effects of key reaction parameters on the yield of this compound based on established principles of the Williamson ether synthesis.
| Parameter | Condition A | Yield Trend A | Condition B | Yield Trend B | Condition C | Yield Trend C | Remarks |
| Base | K₂CO₃ | Moderate to Good | NaH | Good to Excellent | Cs₂CO₃ | Good to Excellent | Stronger bases can lead to higher yields but may also increase side reactions if not controlled properly. |
| Solvent | Acetone | Moderate | Acetonitrile | Good | DMF | Good to Excellent | Higher boiling point solvents allow for higher reaction temperatures, often leading to faster reactions and better yields. |
| Temperature | Room Temp. | Low | 60 °C | Moderate | 100 °C | Good | Higher temperatures generally increase the reaction rate, but can also promote side reactions like elimination. |
| Concentration | 0.1 M | Good | 0.5 M | Good to Excellent | 1.0 M | Moderate | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or increased side reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required to achieve the best results.
Materials:
-
2-Fluorophenol
-
4-(Bromomethyl)benzonitrile
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 30 minutes to allow for the formation of the potassium phenoxide.
-
Add 4-(bromomethyl)benzonitrile (1.0 eq) to the reaction mixture.
-
Continue to stir the reaction at 80 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, 2H), 7.50 (d, 2H), 7.20-7.00 (m, 4H), 5.15 (s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.8 (d, J=247 Hz), 146.1 (d, J=11 Hz), 140.2, 132.6, 127.8, 124.6 (d, J=4 Hz), 122.3 (d, J=7 Hz), 118.4, 116.6 (d, J=18 Hz), 112.0, 70.8.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
overcoming solubility problems with 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenoxymethyl)benzonitrile. The information is designed to help overcome common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a synthetic intermediate with a molecular structure that suggests it is a lipophilic compound.[1] Generally, benzonitrile and its derivatives exhibit low solubility in aqueous solutions but are more soluble in organic solvents.[2][3] The presence of the fluorophenoxymethyl group is likely to increase its lipophilicity, potentially leading to poor water solubility, a common challenge for many drug candidates.[4]
Q2: In which common laboratory solvents can I expect this compound to be soluble?
Q3: What are the initial steps I should take if I encounter solubility issues with this compound in my experiment?
A3: If you are facing solubility problems, a systematic approach is recommended. Start by confirming the purity of your compound, as impurities can affect solubility. Then, consult the solubility data table to select an appropriate solvent. If a single solvent is not effective, consider using co-solvents or other solubility enhancement techniques. A general workflow for addressing solubility issues is outlined in the diagram below.
Troubleshooting Guide
Issue 1: The compound does not dissolve in the chosen solvent at the desired concentration.
Possible Causes:
-
The inherent solubility of the compound in the selected solvent is low.
-
The concentration of the compound exceeds its saturation point in the solvent.
-
The dissolution rate is slow.
Troubleshooting Steps:
-
Verify Solubility Data: Refer to the solubility table to ensure you are using an appropriate solvent.
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound to see if a lower concentration is achievable.
-
Apply Gentle Heating: For some compounds, a slight increase in temperature can improve solubility. Ensure the compound is stable at elevated temperatures before proceeding.
-
Increase Agitation: Use a vortex mixer or sonicator to increase the rate of dissolution.
-
Consider Co-solvents: The addition of a small amount of a co-solvent can significantly enhance solubility. Refer to the experimental protocols section for a detailed method.
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Causes:
-
The solution is supersaturated and unstable.
-
A change in temperature or pH has occurred.
-
The solvent is evaporating, increasing the concentration of the compound.
Troubleshooting Steps:
-
Maintain Constant Temperature: Ensure the solution is stored at a constant temperature to prevent precipitation due to temperature fluctuations.
-
Control pH: If working with a buffered solution, verify that the pH is stable and appropriate for keeping the compound in solution.
-
Prevent Solvent Evaporation: Keep containers tightly sealed to prevent the loss of solvent.
-
Use a Stabilizer: In some cases, the addition of a stabilizing agent, such as a polymer, can help to maintain a supersaturated state.[7]
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Ethanol | 10 - 20 | Moderately soluble. |
| Methanol | 5 - 15 | Sparingly to moderately soluble. |
| Acetone | > 50 | Freely soluble.[8] |
| Dichloromethane (DCM) | > 50 | Freely soluble. |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble. |
| N,N-Dimethylformamide (DMF) | > 100 | Very soluble. |
Disclaimer: The solubility data presented in this table are estimated based on the general properties of benzonitrile derivatives and have not been experimentally verified for this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a stock solution of this compound at a target concentration using a co-solvent system for use in aqueous-based biological assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to the tube to create a concentrated stock solution (e.g., 100 mg/mL).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.
-
In a separate tube, prepare the desired final volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to the buffer to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for this co-solvent system.
Protocol 2: Preparation of a Solid Dispersion to Improve Aqueous Dissolution
Objective: To enhance the dissolution rate and apparent solubility of this compound in aqueous media by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or other suitable polymer[7]
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Determine the desired ratio of drug to polymer (e.g., 1:4 w/w).
-
Dissolve both this compound and the polymer in a sufficient amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
The resulting solid dispersion powder can then be used for dissolution studies or formulated into solid dosage forms.
Visualizations
Caption: A workflow for addressing solubility issues.
Caption: Troubleshooting pathways for poor solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. atamankimya.com [atamankimya.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benzonitrile [chemister.ru]
- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
Technical Support Center: 4-(2-Fluorophenoxymethyl)benzonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-Fluorophenoxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 4-cyanophenol and 1-fluoro-2-(bromomethyl)benzene, as well as side-products from potential side reactions. Depending on the synthetic route, byproducts from over-alkylation or hydrolysis of the nitrile group could also be present.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aromatic nitriles.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment, including quantitative NMR (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[4]
Troubleshooting Guide
Issue 1: Low Purity After Initial Work-up
Q: My crude this compound shows multiple spots on TLC/peaks in HPLC after aqueous work-up. What are the next steps?
A: This is a common issue and typically requires further purification steps. The choice of method will depend on the nature of the impurities.
-
For non-polar impurities: If the impurities are significantly less polar than the desired product, column chromatography is often the most effective method.
-
For polar impurities: A simple recrystallization might be sufficient if the impurities are significantly more polar or present in small amounts.
-
For impurities with similar polarity: Gradient column chromatography or preparative HPLC may be necessary to achieve high purity.
Issue 2: Difficulty in Removing Starting Materials
Q: I am having trouble removing unreacted 4-cyanophenol from my product.
A: 4-Cyanophenol is acidic and more polar than the product. This difference in properties can be exploited for purification.
-
Base Wash: During the aqueous work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group of 4-cyanophenol, forming a water-soluble salt that will partition into the aqueous layer.
-
Column Chromatography: If a base wash is not sufficient, column chromatography using a suitable solvent system will effectively separate the more polar 4-cyanophenol from the product.
Issue 3: Oily Product Instead of a Solid
Q: My purified this compound is an oil, but I expect a solid. What could be the reason?
A: An oily product can indicate the presence of residual solvent or persistent impurities that are depressing the melting point.
-
Residual Solvent: Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Persistent Impurities: Re-evaluate the purity of your product using HPLC or NMR. If significant impurities are detected, a more rigorous purification step, such as preparative HPLC or a second column chromatography with a different solvent system, may be required.
Data Presentation
Table 1: Illustrative Purification Data for a Benzonitrile Derivative via Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (300-400 mesh)[4] |
| Mobile Phase | Ethyl acetate / Petroleum ether (1:10)[4] |
| Purity before | ~85% (by HPLC) |
| Purity after | >98% (by HPLC) |
| Yield | 80-90% |
Table 2: Illustrative Purification Data for a Benzonitrile Derivative via Recrystallization
| Parameter | Value |
| Solvent | Isopropanol[5] |
| Procedure | Dissolution in hot solvent followed by gradual cooling[5] |
| Purity before | ~90% (by HPLC) |
| Purity after | >99% (by HPLC) |
| Yield | 70-85% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Dry pack the column with silica gel (e.g., 84g for a 1g sample).[6]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent to obtain a free-flowing powder.[6]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Equilibrate the column with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).[6]
-
Begin elution, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is a general guideline and the choice of solvent is critical.
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropanol or methyl tert-butyl ether have been used for similar compounds.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
preventing degradation of 4-(2-Fluorophenoxymethyl)benzonitrile during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-(2-Fluorophenoxymethyl)benzonitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For enhanced stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended. The compound should also be protected from light and kept away from sources of heat or ignition.[1][2][3]
Q2: What are the visible signs of degradation?
Visual inspection may reveal changes in the physical appearance of the compound. Common signs of degradation for similar benzonitrile compounds include discoloration, such as darkening over time.[4] Any noticeable change in color or texture from the initial appearance should be considered a potential indicator of degradation.
Q3: What are the likely degradation pathways?
The primary degradation pathway for benzonitriles involves the hydrolysis of the nitrile group (-C≡N).[5][6] This can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (4-(2-Fluorophenoxymethyl)benzoic acid) or amide (4-(2-Fluorophenoxymethyl)benzamide). The ether linkage may also be susceptible to cleavage under harsh acidic conditions.
Q4: Which substances are incompatible with this compound?
The compound should not be stored in proximity to strong oxidizing agents, strong acids, or strong bases, as these can catalyze degradation.[2][3]
Q5: How can I confirm if my sample has degraded?
The most reliable method to assess the purity and detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products.[7] A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. Thin-Layer Chromatography (TLC) can also serve as a quick qualitative check.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material. | Exposure to air, light, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dark place. Consider purging the container with an inert gas.[4] |
| New peaks appear in HPLC analysis. | Chemical degradation due to hydrolysis or reaction with contaminants. | Verify storage conditions and check for exposure to incompatible substances like acids, bases, or strong oxidizers.[2][3] If degradation is confirmed, the material may need to be repurified or discarded. |
| Poor solubility or changes in physical properties. | Possible polymerization or formation of insoluble degradation products. | Assess purity using analytical methods. Review handling procedures to ensure the compound was not exposed to conditions that could induce polymerization. |
Storage and Incompatibility Summary
| Parameter | Recommendation | Reference |
| Temperature | Cool place | [1][2][3] |
| Atmosphere | Dry, well-ventilated. Store under inert gas (recommended). | [1] |
| Container | Tightly closed, protected from light. | [1][2][3] |
| Avoid Contact With | Strong oxidizing agents, strong acids, strong bases. | [2][3] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid (or other suitable modifier)
- Volumetric flasks, pipettes, and vials
2. Instrument and Conditions:
- HPLC System: With a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Column Temperature: 25 °C
3. Sample Preparation:
- Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
- From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition.
- Filter the working solution through a 0.45 µm syringe filter before injection.
4. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample.
- Run the gradient program and collect the data.
5. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks.
- The presence of significant secondary peaks may indicate impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential hydrolytic degradation pathway.
References
- 1. fishersci.se [fishersci.se]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing impurities in samples of 4-(2-Fluorophenoxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Based on the common Williamson ether synthesis route, the most likely impurities are unreacted starting materials and byproducts of side reactions. These include:
-
Impurity A: 2-Fluorophenol (starting material)
-
Impurity B: 4-(Bromomethyl)benzonitrile (starting material)
-
Impurity C: 4-Cyanobenzyl alcohol (hydrolysis of starting material)
-
Impurity D: Bis(4-cyanobenzyl) ether (side-reaction product)
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the common impurities, a solvent artifact, or a degradation product. To identify it, you can:
-
Spike your sample: Inject a mixture of your sample and a known standard of a suspected impurity. If the peak of interest increases in area, you have a tentative identification.
-
Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the unknown compound, which is a powerful tool for identification.
-
Review the synthesis route: Consider all possible side reactions and the potential for unreacted starting materials to remain in the final product.
Q3: My quantification results for a known impurity are inconsistent. What could be the cause?
A3: Inconsistent quantification can stem from several sources:
-
Sample Preparation: Ensure your sample is fully dissolved and homogenous before injection. Use a calibrated pipette for all dilutions.
-
Standard Stability: Verify the stability of your impurity standard solution. Some compounds can degrade over time.
-
Instrument Variability: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify the detector lamp has sufficient energy.
-
Integration Parameters: Inconsistent peak integration is a common source of error. Ensure your integration parameters are appropriate for the peak shape and size.
Q4: What is the best way to remove polar impurities from my this compound sample?
A4: For removing polar impurities like 2-Fluorophenol and 4-Cyanobenzyl alcohol, a common and effective method is recrystallization. A suitable solvent system would be one in which the desired product has lower solubility at colder temperatures, while the impurities remain in solution. A mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., heptane) is often effective.
Q5: Can I use Gas Chromatography (GC) to analyze for impurities?
A5: Yes, GC-MS is a valuable tool for identifying and quantifying volatile and thermally stable impurities. It is particularly useful for identifying starting materials like 2-Fluorophenol. However, less volatile or thermally labile impurities may not be suitable for GC analysis.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Peaks | 1. Contaminated mobile phase or solvent. 2. Carryover from a previous injection. 3. Presence of an unknown impurity. | 1. Prepare fresh mobile phase and sample diluent. 2. Run a blank injection of the solvent. 3. Follow the impurity identification workflow (see diagram below). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Replace the HPLC column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Leak in the HPLC system. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Inspect fittings and pump seals for leaks. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Degrading detector lamp. | 1. Degas the mobile phase. 2. Flush the detector cell with a strong solvent. 3. Replace the detector lamp. |
Sample Preparation Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample Not Fully Dissolving | 1. Inappropriate solvent. 2. Sample concentration is too high. | 1. Use a stronger solvent or a solvent mixture. 2. Reduce the sample concentration. |
| Cloudy Solution After Preparation | 1. Precipitation of the compound. 2. Presence of insoluble impurities. | 1. Gently warm the solution or add more solvent. 2. Filter the sample solution through a 0.45 µm syringe filter before injection. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Impurities
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Instrumentation: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.
Quantitative Data Summary
The following tables provide representative data for the HPLC-UV method validation.
Table 1: Retention Times and Detection Limits
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity A: 2-Fluorophenol | 4.2 | 0.05 | 0.15 |
| Impurity C: 4-Cyanobenzyl alcohol | 5.8 | 0.08 | 0.24 |
| This compound | 12.5 | N/A | N/A |
| Impurity B: 4-(Bromomethyl)benzonitrile | 13.1 | 0.10 | 0.30 |
| Impurity D: Bis(4-cyanobenzyl) ether | 16.8 | 0.12 | 0.36 |
Table 2: Linearity and Range
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A: 2-Fluorophenol | 0.15 - 10 | > 0.999 |
| Impurity C: 4-Cyanobenzyl alcohol | 0.24 - 15 | > 0.999 |
| Impurity B: 4-(Bromomethyl)benzonitrile | 0.30 - 20 | > 0.998 |
| Impurity D: Bis(4-cyanobenzyl) ether | 0.36 - 25 | > 0.998 |
Visualizations
Caption: Experimental workflow for routine purity analysis.
Caption: Logical workflow for identifying an unknown impurity.
troubleshooting analytical detection of 4-(2-Fluorophenoxymethyl)benzonitrile
Welcome to the technical support center for the analytical detection of 4-(2-Fluorophenoxymethyl)benzonitrile. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The following information is curated to address common challenges encountered during the analysis of this and structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Frequently Asked Questions (FAQs) - HPLC
Q1: I am not seeing a peak for my this compound standard. What are the possible causes?
A1: Several factors could lead to a missing peak. A systematic check is recommended:
-
System Suitability: Ensure your HPLC system is functioning correctly. Check for leaks, pump pressure fluctuations, and detector lamp status.
-
Sample Degradation: Consider the possibility of sample degradation. Ensure the sample was stored correctly and prepare a fresh standard.
-
Incorrect Wavelength: The chromophore of this compound is expected to absorb in the UV region. If you are using a UV detector, ensure you are monitoring at an appropriate wavelength (e.g., around 220 nm or 270 nm). A wavelength scan of the standard is recommended to determine the absorption maximum.
-
Mobile Phase Issues: Verify the mobile phase composition and ensure all components are miscible and properly degassed.
-
Injection Problem: Check the autosampler for proper vial handling and injection volume. Manually inject a standard to rule out autosampler malfunction.
Q2: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC and can often be attributed to:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The nitrile group or the ether linkage could have secondary interactions with the stationary phase.
-
Acidic Silanols: If using a silica-based C18 column, free silanol groups can interact with the analyte. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and silanols. Adjusting the pH with a suitable buffer might improve peak shape.
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, affecting peak shape. A proper column wash protocol is essential.
Q3: I am observing a drift in the retention time of my analyte. What could be the cause?
A3: Retention time drift can be caused by:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.
-
Mobile Phase Composition Change: If preparing the mobile phase online, check the pump proportioning valves for accuracy. Preparing the mobile phase manually can help diagnose this issue.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time. Using a column oven will provide a stable temperature environment.[1]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Guide - HPLC
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Column frit blockage | Reverse flush the column (if permitted by the manufacturer). If the pressure does not decrease, the frit may need replacement. |
| Sample precipitation in the mobile phase | Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection. | |
| Microbial growth in the mobile phase | Prepare fresh mobile phase daily and use a bacteriostatic agent (e.g., a small percentage of organic solvent). | |
| Low Backpressure | Leak in the system | Systematically check all fittings from the pump to the detector for leaks. |
| Air bubbles in the pump | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. | |
| Ghost Peaks | Contaminated mobile phase or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to confirm carryover. |
Experimental Protocol: Suggested Starting HPLC Method
This method is a starting point for the analysis of this compound, based on methods for similar aromatic nitriles. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 270 nm |
| Injection Volume | 10 µL |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Mass Spectrometry (MS) Troubleshooting
Frequently Asked Questions (FAQs) - MS
Q1: I am not observing the expected molecular ion peak for this compound (Expected m/z ≈ 227.07). Why might this be?
A1: The absence of a clear molecular ion peak can be due to:
-
Ionization Technique: Electron Ionization (EI) can be a "hard" ionization technique, causing extensive fragmentation and a weak or absent molecular ion peak. Consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
In-source Fragmentation: Even with soft ionization, high source temperatures or voltages can induce fragmentation. Optimize the source parameters to minimize this effect.
-
Analyte Instability: The compound may be unstable under the MS conditions.
Q2: What are the expected major fragmentation pathways for this compound?
A2: Based on the structure (an aromatic ether and a benzonitrile), the following fragmentation patterns are plausible:
-
Cleavage of the Ether Bond: The C-O bond between the methylene bridge and the fluorophenoxy group is a likely point of cleavage. This could result in fragments corresponding to the fluorophenoxy radical and the cyanobenzyl cation, or vice-versa.
-
Loss of the Fluorophenoxy Group: A significant fragment could arise from the loss of the entire 2-fluorophenoxy group.
-
Benzylic Cleavage: Cleavage at the benzylic position is also common.
-
Rearrangements: Aromatic compounds can undergo rearrangements, leading to characteristic fragment ions.
Troubleshooting Guide - MS
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | Poor ionization efficiency | Optimize ionization source parameters (e.g., spray voltage for ESI, filament current for EI). Try a different ionization source if available. |
| Matrix suppression (in LC-MS) | Improve chromatographic separation to reduce co-elution with matrix components. Dilute the sample. | |
| High Background Noise | Contaminated solvent or system | Use high-purity solvents. Flush the MS system. |
| Non-reproducible Spectra | Unstable ion source conditions | Allow the instrument to stabilize fully. Check for fluctuations in temperature and gas flows. |
Predicted Mass Fragmentation
Caption: Predicted major fragmentation pathways for this compound in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Frequently Asked Questions (FAQs) - NMR
Q1: What are the expected approximate chemical shifts for the protons of this compound in ¹H NMR?
A1: While an experimental spectrum is needed for exact values, we can predict the approximate regions for the proton signals based on typical chemical shifts for similar structural motifs:
-
Aromatic Protons (benzonitrile ring): ~7.4 - 7.8 ppm
-
Aromatic Protons (fluorophenyl ring): ~6.9 - 7.3 ppm
-
Methylene Protons (-CH₂-): ~5.0 - 5.5 ppm (deshielded by the adjacent oxygen and aromatic ring)
Q2: My NMR spectrum has broad peaks. What can I do to improve the resolution?
A2: Broad peaks in an NMR spectrum can be caused by:
-
Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample is pure.
-
Shimming: The magnetic field homogeneity may need to be improved. Perform a shimming procedure on the instrument.
-
Sample Concentration: A very high sample concentration can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature might resolve this.
Troubleshooting Guide - NMR
| Problem | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Insufficient sample concentration | Increase the sample concentration if possible. |
| Insufficient number of scans | Increase the number of scans acquired. | |
| Phasing Problems | Incorrect phasing parameters | Manually re-phase the spectrum carefully. |
| Presence of Water Peak | Residual water in the deuterated solvent | Use a fresh ampoule of deuterated solvent. For samples in D₂O, solvent suppression techniques can be used. |
Expected ¹H NMR Chemical Shift Regions
| Proton Environment | Predicted Chemical Shift (ppm) |
| Aromatic (Benzonitrile) | 7.4 - 7.8 |
| Aromatic (Fluorophenyl) | 6.9 - 7.3 |
| Methylene (-CH₂-) | 5.0 - 5.5 |
NMR Troubleshooting Logic
Caption: A step-by-step guide for troubleshooting poor quality NMR spectra.
References
optimizing catalyst selection for 4-(2-Fluorophenoxymethyl)benzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Inappropriate Base: The base used may not be strong enough to deprotonate the phenol. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Reaction Temperature Too Low: The reaction may require higher temperatures to proceed at an appreciable rate. | 1. Use a fresh batch of catalyst. Consider catalysts such as CuI, Cu(OAc)₂, or Pd/C.[1][2] 2. Switch to a stronger base. Inorganic bases like K₂CO₃ or Na₂CO₃ are often effective.[1][2] For phenolic hydroxyl groups, weak Lewis bases can be used.[3] 3. Screen different solvents. Aprotic polar solvents like DMF or DMSO are common choices. 4. Increase the reaction temperature. Monitor for potential side product formation at higher temperatures. |
| Slow Reaction Rate | 1. Low Catalyst Loading: The amount of catalyst may be insufficient. 2. Insufficient Mixing: Poor agitation can lead to a heterogeneous reaction mixture and slow kinetics. 3. Presence of Water: Moisture can deactivate the catalyst and react with the base. | 1. Increase catalyst loading. The molar ratio of catalyst to the limiting reagent is typically in the range of 0.001:1 to 0.5:1.[1][2] 2. Ensure vigorous stirring. 3. Use anhydrous solvents and reagents. Dry the reaction flask thoroughly before starting. |
| Formation of Side Products | 1. Reaction Temperature Too High: High temperatures can lead to decomposition or undesired side reactions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. 3. Air or Moisture Contamination: The reaction may be sensitive to air or moisture. | 1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the reactants. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
1. What are the most common catalytic systems for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis or a related cross-coupling reaction. Common catalysts for similar reactions include copper (Cu) and palladium (Pd) based systems.[1][2] Copper catalysts such as CuI, Cu(OAc)₂, CuO, and CuCl₂ are frequently used.[1][2] Palladium catalysts like Pd/C and PdCl₂ are also viable options.[1][2]
2. How do I select the optimal catalyst for my reaction?
Catalyst selection depends on several factors, including the specific substrates, desired reaction conditions (temperature, solvent), and cost. It is often necessary to screen a panel of catalysts to identify the most effective one for your specific application. A good starting point would be to compare a common copper catalyst like CuI with a palladium catalyst such as Pd/C.
3. What is the role of the base in this reaction?
The base is crucial for deprotonating the hydroxyl group of 2-fluorophenol, forming a more nucleophilic phenoxide intermediate. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[1][2] The choice and amount of base can significantly impact the reaction rate and yield.
4. Which solvents are recommended for this synthesis?
Aprotic polar solvents are generally preferred for this type of reaction. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices as they can dissolve the reactants and facilitate the reaction.
5. How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product over time.
Catalyst and Condition Screening Data (Illustrative)
The following tables present illustrative data for catalyst and condition screening for the synthesis of this compound.
Table 1: Catalyst Screening
| Catalyst (5 mol%) | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | K₂CO₃ | DMF | 120 | 12 | 85 |
| Cu(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | 78 |
| Pd/C | K₂CO₃ | DMF | 120 | 18 | 65 |
| None | K₂CO₃ | DMF | 120 | 24 | <5 |
Table 2: Base Screening
| Catalyst (5 mol%) | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | K₂CO₃ | DMF | 120 | 12 | 85 |
| CuI | Na₂CO₃ | DMF | 120 | 12 | 75 |
| CuI | Cs₂CO₃ | DMF | 120 | 10 | 92 |
| CuI | Et₃N | DMF | 120 | 24 | 20 |
Table 3: Solvent Screening
| Catalyst (5 mol%) | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | K₂CO₃ | DMF | 120 | 12 | 85 |
| CuI | K₂CO₃ | DMSO | 120 | 10 | 88 |
| CuI | K₂CO₃ | Acetonitrile | 80 | 24 | 60 |
| CuI | K₂CO₃ | Toluene | 110 | 24 | 45 |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using a copper catalyst.
Materials:
-
4-(Bromomethyl)benzonitrile
-
2-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Bromomethyl)benzonitrile (1.0 equiv.), 2-Fluorophenol (1.2 equiv.), CuI (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 10-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic diagram for catalyst selection in ether synthesis.
Caption: Simplified reaction pathway for the synthesis.
References
Technical Support Center: Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile, with a focus on reducing reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, where 2-fluorophenol is reacted with 4-(bromomethyl)benzonitrile.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient Temperature: The reaction rate is too slow at lower temperatures. | Gradually increase the reaction temperature in 10°C increments. A typical range for this synthesis is 50-100°C.[1] |
| Inefficient Base: The phenoxide nucleophile is not being generated in sufficient concentration. | Ensure an adequate amount of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), is used. For phenols, a moderately strong base is generally sufficient. | |
| Inappropriate Solvent: Protic or apolar solvents can slow down the Sₙ2 reaction by solvating the nucleophile.[1] | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to enhance the reaction rate.[1] | |
| Low Yield | Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures. | If increasing the temperature leads to byproducts, consider using a milder base or a more reactive leaving group on the benzonitrile moiety. |
| Moisture in Reaction: Water can deactivate the base and hydrolyze the alkyl halide. | Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. | |
| Incomplete Deprotonation: The phenol is not fully converted to the phenoxide. | Ensure the base is of good quality and used in a slight excess. | |
| Formation of Impurities | Decomposition of Reactants or Products: High temperatures over extended periods can lead to degradation. | Utilize methods to shorten the reaction time, such as phase-transfer catalysis or microwave-assisted synthesis. |
| Side-products from Solvent: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base.[2] | If high temperatures are necessary, consider a more stable solvent like DMSO or explore solvent-free microwave conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 2-fluorophenol with 4-(bromomethyl)benzonitrile in the presence of a base.
Q2: How can I significantly reduce the reaction time for this synthesis?
A2: There are two highly effective methods:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reactants.[1][3]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can accelerate the reaction by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.[4][5]
Q3: What are the best solvents to use for this reaction?
A3: Polar aprotic solvents are highly recommended as they promote Sₙ2 reactions. N,N-dimethylformamide (DMF) and acetonitrile are excellent choices.[1] Protic solvents (like ethanol) and apolar solvents (like toluene) tend to slow the reaction down.[1]
Q4: Which base is most suitable for deprotonating 2-fluorophenol in this synthesis?
A4: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. It is strong enough to deprotonate the phenol without being overly harsh, which can help to minimize side reactions.
Q5: I am observing the formation of by-products. What could be the cause and how can I prevent it?
A5: By-product formation is often due to side reactions, such as elimination, or decomposition at high temperatures. To mitigate this, you can:
-
Optimize the reaction temperature to find a balance between reaction rate and selectivity.
-
Use a milder base if strong basicity is promoting side reactions.
-
Shorten the reaction time by using microwave irradiation or a phase-transfer catalyst.
Data on Reaction Time Reduction
The following table provides a representative comparison of reaction times for Williamson ether synthesis under different conditions, based on literature for similar compounds.
| Method | Typical Reaction Time | Yield | Notes |
| Conventional Heating | 1-8 hours[1] | 50-95%[1] | Reaction time is highly dependent on temperature and reactants. |
| Phase-Transfer Catalysis | 2-3 hours | ~100% | Can significantly increase reaction rate and yield.[6] |
| Microwave-Assisted Synthesis | 3-15 minutes[3] | High | Offers a dramatic reduction in reaction time and often improves yields.[1][3] |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is a standard method for the synthesis of this compound.
-
Preparation: To a round-bottom flask, add 2-fluorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add 4-(bromomethyl)benzonitrile (1 equivalent) to the flask.
-
Heating: Heat the reaction mixture to 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significantly faster synthesis time.
-
Preparation: In a microwave reaction vessel, combine 2-fluorophenol (1 equivalent), 4-(bromomethyl)benzonitrile (1 equivalent), and potassium carbonate (1.5 equivalents) in a minimal amount of DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 5-10 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps as in the conventional protocol.
Protocol 3: Phase-Transfer Catalysis
This protocol enhances the reaction rate under milder conditions.
-
Preparation: To a round-bottom flask, add 2-fluorophenol (1 equivalent), 4-(bromomethyl)benzonitrile (1 equivalent), potassium carbonate (1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) in a suitable solvent system (e.g., toluene/water).
-
Reaction: Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-70°C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Comparison of workflows for different synthesis methods.
References
- 1. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
dealing with hygroscopic nature of 4-(2-Fluorophenoxymethyl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 4-(2-Fluorophenoxymethyl)benzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in reactions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination: The hygroscopic nature of this compound can lead to the absorption of atmospheric water. This moisture can interfere with moisture-sensitive reactions, leading to side products or decomposition of the starting material. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can be initiated by absorbed water[1][2]. | 1. Dry the Reagent: Before use, dry the this compound under vacuum at a gentle temperature. Ensure the temperature is below the compound's melting point to avoid decomposition[3]. 2. Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box to prevent exposure to atmospheric moisture[4][5]. | Improved and more consistent reaction yields. |
Issue 2: Difficulty in accurately weighing the compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water Absorption: As a hygroscopic solid, this compound can rapidly absorb moisture from the air, leading to an increase in weight and making accurate measurements challenging[6][7]. This can result in the use of less of the actual compound than intended. | 1. Minimize Exposure: Weigh the compound as quickly as possible. 2. Use a Glove Box: For the most accurate weighing, handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere[4][5]. 3. Weighing by Difference: If a glove box is not available, quickly transfer an approximate amount to a pre-weighed, sealed vial. Weigh the vial, dispense the reagent into the reaction vessel under a stream of inert gas, and then re-weigh the vial to determine the exact amount used. | Accurate and reproducible measurements of the compound for reactions. |
Issue 3: Physical changes in the solid compound (e.g., clumping, changing from a powder to a sticky solid).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Water Absorption: Prolonged exposure to ambient air can cause the compound to absorb enough moisture to change its physical state[6][7]. This indicates significant water contamination. | 1. Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate)[6][7][8]. 2. Drying Procedure: If clumping has occurred, the compound should be dried under vacuum as described in Issue 1 before use. Note that this may not reverse all changes if chemical degradation has begun. 3. Inert Gas Storage: For long-term storage of highly sensitive batches, consider sealing the compound under an inert atmosphere in an ampoule[4]. | The compound remains a free-flowing powder, ensuring ease of handling and accurate dispensing. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To minimize moisture absorption, this compound should be stored in a tightly sealed container. For enhanced protection, place this primary container inside a desiccator with a fresh desiccant[6][7][8]. For highly sensitive applications, storage in a glove box with a dry, inert atmosphere is recommended[4][5].
Q2: My container of this compound was left open for a short period. Is it still usable?
A2: If the exposure was brief, the compound may still be usable, but it is advisable to dry it under vacuum before use to remove any absorbed moisture[3]. For critical experiments, it is recommended to use a fresh, unopened container or to first test a small amount to ensure its integrity.
Q3: What are the potential consequences of using moisture-contaminated this compound?
A3: Moisture contamination can lead to several issues:
-
Inaccurate Stoichiometry: The measured weight will be higher than the actual amount of the compound, leading to incorrect molar ratios in your reaction.
-
Reduced Reaction Yield: Water can act as an unwanted reagent, leading to side reactions or decomposition of the starting material or product.
-
Hydrolysis: The nitrile functional group can undergo hydrolysis to form a carboxylic acid or an amide, especially in the presence of acidic or basic catalysts[1][2]. This will introduce impurities into your reaction mixture.
Q4: How can I determine the water content in my sample of this compound?
A4: Several analytical techniques can be used to quantify water content in organic compounds:
-
Karl Fischer Titration: This is a standard and highly accurate method for determining trace amounts of water[4].
-
¹⁹F NMR Spectroscopy: A sensitive method that can be used for water detection in organic solvents and could potentially be adapted for solids[4][9].
-
Thermogravimetric Analysis (TGA): This technique can indicate the loss of volatiles, including water, upon heating.
Q5: Are there any visual indicators of moisture contamination?
A5: Yes, visual inspection can often provide clues. A fresh, dry sample should be a free-flowing powder. If the compound appears clumpy, sticky, or has a "wet" appearance, it has likely absorbed a significant amount of moisture[6].
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
-
Place the required amount of the compound in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line.
-
Apply a vacuum and gently heat the flask with a heating mantle or oil bath. The temperature should be well below the compound's melting point (e.g., 40-50 °C).
-
Dry for several hours, or until the compound appears to be a fine, free-flowing powder.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
The dried compound should be used immediately or stored in a desiccator or glove box.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
-
Place the sealed container of this compound and all necessary labware (spatulas, weighing boats, vials) inside a glove box antechamber.
-
Evacuate and refill the antechamber with inert gas for the recommended number of cycles.
-
Move the items into the main glove box chamber.
-
Inside the glove box, open the container and weigh the desired amount of the compound.
-
Seal the reaction vessel containing the compound before removing it from the glove box.
-
If a glove box is unavailable, use a stream of inert gas directed into the neck of the flask while quickly adding the solid.
Quantitative Data Summary
| Parameter | Value | Method of Determination | Notes |
| Initial Water Content (as received) | Karl Fischer Titration | ||
| Water Content after X hours at Y% Relative Humidity | Karl Fischer Titration | ||
| Weight Gain after X hours at Y% Relative Humidity | Gravimetric Analysis |
Visualizations
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for issues related to the hygroscopic nature of the compound.
References
- 1. 2-(Phenoxymethyl)benzonitrile 168971-54-8 [sigmaaldrich.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
avoiding racemization in chiral synthesis involving 4-(2-Fluorophenoxymethyl)benzonitrile
Technical Support Center: Chiral Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization during the chiral synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my chiral synthesis?
A: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] This results in a loss of optical activity. In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[3] Therefore, maintaining the stereochemical integrity of your target molecule, such as a specific enantiomer of this compound, is crucial for its intended biological activity and safety.
Q2: What are the most common reaction mechanisms that can lead to racemization when synthesizing chiral ethers like this compound?
A: The formation of the ether linkage is the critical step. Racemization typically occurs if the reaction proceeds through an achiral intermediate or a rapidly inverting chiral intermediate. Key mechanisms include:
-
SN1-type Reactions: If the synthesis involves a chiral electrophile (e.g., a chiral benzylic halide), a unimolecular substitution (SN1) pathway is a major risk. This mechanism involves the formation of a planar, achiral carbocation intermediate, which the nucleophile can attack from either face, leading to a racemic product.[1][4][5]
-
Proton Abstraction: If the chiral center has an acidic proton, a base can remove it to form a carbanion. If this carbanion can invert its stereochemistry before the next reaction step, racemization can occur.[6]
-
High Temperatures: Excessive heat can provide the energy needed to overcome the activation barrier for stereocenter inversion, leading to thermal racemization.[2]
-
Acid/Base Catalyzed Enolization: While less common for this specific structure, if there are adjacent carbonyl groups in a related intermediate, acid or base can catalyze the formation of a planar enol or enolate, destroying the stereocenter.[1][6]
Q3: My synthesis involves a nucleophilic aromatic substitution (SNAr) on 4-fluorobenzonitrile. Can this step cause racemization?
A: In a typical SNAr reaction to form this compound, the nucleophile would be a chiral alkoxide (e.g., from (S)- (2-fluorophenyl)methanol). The SNAr mechanism involves the attack of this nucleophile on the aromatic ring, forming a Meisenheimer complex intermediate.[7][8] The stereocenter is on the attacking nucleophile and is not directly involved in the bond-forming or bond-breaking steps at the aromatic ring. Therefore, the SNAr step itself is generally not a source of racemization for the chiral alkoxide. Racemization is more likely if the chiral starting material itself is unstable under the reaction conditions (e.g., strong base, high temperature).
Q4: I am observing a significant drop in enantiomeric excess (e.e.) during the work-up and purification steps. What are the likely causes?
A: Loss of stereochemical purity during downstream processing is a common issue. Potential causes include:
-
pH Extremes: Exposing the chiral product to strong acidic or basic conditions during extraction or washing can catalyze racemization, especially if there are any labile stereocenters.
-
High Temperatures during Purification: Prolonged heating during solvent evaporation or high-temperature distillation can cause thermal racemization.
-
Chromatography Issues: Certain stationary phases (e.g., non-deactivated silica gel) can have acidic sites that promote racemization on the column. Using a deactivated stationary phase or a different purification method like crystallization can mitigate this.[9] Chiral chromatography can be used to separate enantiomers but can also reveal if racemization has occurred.[9][10]
Troubleshooting Guide for Racemization
This guide helps identify and solve common issues leading to loss of enantiomeric purity.
| Symptom / Observation | Potential Cause | Recommended Action |
| Low e.e. immediately after the reaction (crude sample). | Reaction conditions favor racemization. | • Lower the reaction temperature. • Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or alkoxides).• Choose a solvent that favors an SN2 mechanism (e.g., polar aprotic like DMF, acetonitrile) over an SN1 mechanism (polar protic).• Reduce reaction time by monitoring for completion (TLC, LC-MS). |
| e.e. of the crude product is high, but the purified product has low e.e. | Racemization during work-up or purification. | • Avoid strong acids/bases in work-up. Use buffered solutions or mild reagents like aq. NH₄Cl for quenching.• Minimize heat exposure. Use rotary evaporation at low temperatures and high vacuum.• Use deactivated silica gel for column chromatography or consider an alternative like alumina.• Explore non-chromatographic purification such as crystallization, which can also enhance enantiomeric purity.[] |
| Inconsistent e.e. values between batches. | Poor control over reaction parameters. | • Ensure strict control over temperature. Use a cryostat or a well-controlled oil bath.• Standardize reagent addition. Use a syringe pump for slow, controlled addition of reagents.• Ensure starting materials have consistent and high enantiomeric purity. |
| Reaction is sluggish and requires harsh conditions, leading to racemization. | Poor leaving group or inefficient nucleophile activation. | • If using a chiral electrophile, convert the alcohol to a better leaving group (e.g., tosylate, mesylate, or triflate) to allow for milder reaction conditions that favor the SN2 pathway.• For SNAr, ensure the base is sufficient to fully deprotonate the chiral alcohol to form the alkoxide nucleophile. |
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to track the effects of varying reaction conditions on the yield and enantiomeric excess (e.e.) for a hypothetical synthesis of (S)-4-(2-Fluorophenoxymethyl)benzonitrile via a Williamson-type ether synthesis.
| Entry | Chiral Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (S)-1-(2-fluorophenyl)ethyl Bromide | NaH | THF | 65 | 12 | 75 | 45 |
| 2 | (S)-1-(2-fluorophenyl)ethyl Bromide | K₂CO₃ | DMF | 25 | 24 | 88 | 92 |
| 3 | (S)-1-(2-fluorophenyl)ethyl Tosylate | K₂CO₃ | Acetonitrile | 40 | 18 | 92 | 98 |
| 4 | (S)-1-(2-fluorophenyl)ethyl Tosylate | Cs₂CO₃ | Acetonitrile | 25 | 24 | 95 | >99 |
This is representative data to illustrate optimization principles.
Detailed Experimental Protocol (Example)
Synthesis of (S)-4-((1-(2-fluorophenyl)ethoxy)methyl)benzonitrile via Stereospecific SN2 Reaction
This protocol is designed to minimize racemization by using conditions that strongly favor an SN2 pathway.
1. Preparation of the Chiral Tosylate (Electrophile):
-
To a solution of (S)-1-(2-fluorophenyl)ethanol (1.0 eq, >99% e.e.) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Critical Note: Avoid elevated temperatures to prevent side reactions.
-
Upon completion, wash the reaction mixture with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at <30 °C. The crude tosylate is often used directly in the next step.
2. Ether Formation (SN2 Substitution):
-
To a solution of 4-cyanophenol (1.1 eq) in dry acetonitrile (0.3 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of the crude (S)-1-(2-fluorophenyl)ethyl tosylate (1.0 eq) in acetonitrile.
-
Stir the reaction at room temperature (20-25 °C) for 24-48 hours.
-
Critical Note: Low temperature and a polar aprotic solvent are crucial to favor the SN2 pathway and prevent elimination or SN1 side reactions. Cs₂CO₃ is a mild base that minimizes epimerization.
-
Monitor the reaction by LC-MS. Upon completion, filter off the solids and concentrate the filtrate.
3. Work-up and Purification:
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Critical Note: Avoid acidic or basic washes if the product shows sensitivity.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.
-
Purify the crude product by flash chromatography using a deactivated silica gel column with a hexane/ethyl acetate gradient.
-
Determine the final enantiomeric excess using chiral HPLC.
Visualizations
Troubleshooting Workflow for Racemization
Caption: A decision tree to diagnose and resolve the source of racemization.
Mechanistic Pathways: SN2 vs. SN1
Caption: Comparison of stereospecific SN2 and racemizing SN1 pathways.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to 4-(2-Fluorophenoxymethyl)benzonitrile and Other Fluorinated Benzonitriles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. Fluorinated benzonitriles, in particular, have emerged as versatile building blocks and key intermediates in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to agrochemicals.[1] This guide provides a comparative overview of 4-(2-Fluorophenoxymethyl)benzonitrile and its structural isomers, alongside other relevant fluorinated benzonitriles, offering insights into their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information on closely related analogues to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Fluorinated Benzonitriles
The introduction of a fluorine atom into a benzonitrile scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the fluorine substituent on the aromatic ring is a critical determinant of these effects, leading to a diverse range of physicochemical and pharmacological profiles among isomers. Benzonitriles serve as valuable precursors to a variety of functional groups, further expanding their utility in the synthesis of complex molecules.
Physicochemical Properties: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₁₄H₁₀FNO | 227.24 | Not available | ~3.5 |
| 4-(4-Fluorophenoxy)benzonitrile | C₁₃H₈FNO | 213.21 | 66 - 71[2] | ~3.2 |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 32 - 34 | 1.6 |
Note: The LogP value for this compound is an estimation based on its structure and should be experimentally verified.
Synthesis of Fluorinated Benzonitriles
The synthesis of 4-(phenoxymethyl)benzonitrile derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide in the presence of a base. The specific isomers can be prepared by selecting the corresponding fluorophenol and 4-(bromomethyl)benzonitrile.
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-(Fluorophenoxymethyl)benzonitrile isomers.
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)benzonitrile Analogues
This protocol is a general representation based on standard Williamson ether synthesis procedures.
-
Reaction Setup: To a solution of the respective fluorophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, typically potassium carbonate (1.5 eq.).
-
Addition of Reagent: 4-(Bromomethyl)benzonitrile (1.0 eq.) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to 60-80 °C for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(fluorophenoxymethyl)benzonitrile isomer.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the broader class of fluorinated benzonitriles has shown promise in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, while the fluorophenoxymethyl moiety can engage in various non-covalent interactions with protein targets, influencing binding affinity and selectivity.
Hypothetical Screening Cascade for Novel Benzonitrile Derivatives
Caption: A potential experimental workflow for identifying bioactive benzonitrile compounds.
General Protocol for In Vitro Antimicrobial Screening
This protocol provides a general framework for assessing the antimicrobial activity of novel benzonitrile compounds.
-
Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.
-
Preparation of Test Compounds: The synthesized benzonitriles are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (standard antimicrobial agent) and negative (vehicle control) controls are included in each assay.
Structure-Activity Relationship (SAR) Considerations
The position of the fluorine atom on the phenoxy ring is expected to significantly impact the biological activity of 4-(fluorophenoxymethyl)benzonitrile isomers.
-
Ortho-Fluoro (2-Fluoro): The fluorine atom in the ortho position can influence the conformation of the phenoxymethyl group through steric and electronic effects (e.g., intramolecular hydrogen bonding with the ether oxygen). This conformational constraint may lead to enhanced binding affinity for a specific target.
-
Meta-Fluoro (3-Fluoro): A fluorine atom in the meta position primarily exerts an inductive electron-withdrawing effect, which can alter the pKa of the molecule and its overall electronic distribution.
-
Para-Fluoro (4-Fluoro): The para-position allows the fluorine atom to exert both inductive and resonance effects, which can impact interactions with the target protein and influence metabolic stability.
Conclusion
This compound and its isomers represent a promising class of fluorinated benzonitriles with potential applications in drug discovery and development. While a direct comparative dataset is currently lacking in the public domain, this guide provides a framework for understanding their synthesis, potential physicochemical properties, and biological evaluation based on data from closely related analogues. Further experimental investigation into the specific properties and biological activities of these compounds is warranted to fully elucidate their potential as valuable scaffolds in medicinal chemistry. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this interesting class of molecules.
References
A Comparative Guide to the Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(2-Fluorophenoxymethyl)benzonitrile is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides an objective comparison of three common methods for its synthesis: the Williamson ether synthesis, the Ullmann condensation, and the Nucleophilic Aromatic Substitution (SNAr) reaction.
At a Glance: Comparison of Synthesis Methods
| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Fluorophenol, 4-(Bromomethyl)benzonitrile, Base (e.g., K₂CO₃) | Moderate temperature (e.g., 80°C), Polar aprotic solvent (e.g., DMF) | High | Readily available starting materials, relatively mild conditions, high yields. | Potential for side reactions if the alkyl halide is not primary. |
| Ullmann Condensation | 2-Fluorophenol, 4-Iodobenzonitrile, Copper catalyst (e.g., CuI), Ligand (e.g., Proline), Base (e.g., K₂CO₃) | High temperature (e.g., 120-160°C), Polar aprotic solvent (e.g., DMSO) | Moderate to High | Good for forming aryl-aryl ether bonds. | Requires a catalyst, often harsh reaction conditions, catalyst removal can be challenging. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Cyanophenol, 1,2-Difluorobenzene, Strong base (e.g., NaH) | Moderate to high temperature (e.g., 80-120°C), Polar aprotic solvent (e.g., DMF) | Moderate | Can be effective for activated aromatic systems. | Requires a strong electron-withdrawing group on the aromatic ring, may have regioselectivity issues. |
In-Depth Analysis and Experimental Protocols
Williamson Ether Synthesis
This classical and widely used method for ether synthesis proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In the context of synthesizing this compound, this involves the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then displaces the bromide from 4-(bromomethyl)benzonitrile.
Experimental Protocol:
To a solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 4-(Bromomethyl)benzonitrile (1.0 eq) is then added, and the reaction mixture is heated to 80°C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[4] Modern modifications of this reaction often employ ligands to facilitate the coupling under milder conditions than the traditional high-temperature requirements.[5]
Experimental Protocol:
A mixture of 2-fluorophenol (1.2 eq), 4-iodobenzonitrile (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated at 120-160°C for 12-24 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed with aqueous ammonia solution to remove copper salts, followed by a brine wash. After drying over anhydrous sodium sulfate and solvent evaporation, the residue is purified by column chromatography to yield the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[6][7] For the synthesis of the target molecule, this would involve the attack of 4-cyanophenoxide on 1,2-difluorobenzene.
Experimental Protocol:
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, a solution of 4-cyanophenol (1.1 eq) in DMF is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes. 1,2-Difluorobenzene (1.0 eq) is then added, and the reaction is heated to 80-120°C for 8-16 hours. After cooling, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography provides this compound.
Visualizing the Synthetic Pathways
Below are diagrams illustrating the logical flow of each synthetic method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile's Putative Biological Activity as a Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothesized biological activity of 4-(2-Fluorophenoxymethyl)benzonitrile as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Based on its structural motifs, which are common in known SCD1 inhibitors, this compound is evaluated against established potent inhibitors of the same target. This document presents quantitative biological data, detailed experimental protocols for assessing SCD1 inhibition, and visual diagrams of relevant pathways and workflows to aid in the understanding and potential future development of this and similar compounds.
Introduction to SCD1 Inhibition
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This enzymatic step is pivotal for the synthesis of complex lipids such as triglycerides and phospholipids.[1] Dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in certain types of cancer.[1][3][4] Consequently, the development of small molecule inhibitors targeting SCD1 is an active area of pharmaceutical research.[5]
While the biological activity of this compound has not been explicitly defined in publicly available literature, its chemical structure, featuring a benzonitrile and a fluorophenoxy group, bears resemblance to other known classes of SCD1 inhibitors. This guide, therefore, positions it as a putative SCD1 inhibitor and compares its potential efficacy with that of well-characterized inhibitors.
Quantitative Comparison of SCD1 Inhibitors
The following table summarizes the in vitro potency of several known SCD1 inhibitors. These compounds have been selected for their high potency and established activity against both human and murine SCD1, providing a benchmark for the evaluation of new chemical entities like this compound.
| Compound Name | Target Species | Assay Type | IC50 (nM) | Reference(s) |
| A939572 | Human | Enzymatic | 37 | [6][7] |
| Mouse | Enzymatic | <4 | [6][7] | |
| Human (Cells) | Cell-based (various) | 6 - 65 | [6] | |
| CAY10566 | Human | Enzymatic | 26 | [1][2][8][9][10] |
| Mouse | Enzymatic | 4.5 | [1][2][8][9][10] | |
| Human (HepG2) | Cell-based | 6.8 - 7.9 | [1][2][8] | |
| MF-438 | Rat | Enzymatic | 2.3 | [11][12][13][14][15] |
| This compound | Not Available | Not Available | N/A |
Experimental Protocols
To validate the biological activity of putative SCD1 inhibitors like this compound, standardized in vitro assays are essential. Below are detailed methodologies for two common types of SCD1 inhibition assays.
Microsomal SCD1 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the SCD1 enzyme present in liver microsomes.
Objective: To determine the IC50 value of a test compound against SCD1 by measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Liver microsomes (from human, mouse, or rat)
-
[³H]-Stearoyl-CoA (substrate)
-
NADH (cofactor)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (pH 7.4)
-
Test compound and control inhibitors (e.g., A939572) dissolved in DMSO
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a reaction buffer containing phosphate buffer, BSA, and NADH.
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding the liver microsomes and [³H]-Stearoyl-CoA.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes) with gentle agitation.
-
-
Termination and Measurement:
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
The product, [³H]-oleic acid, is separated from the unreacted substrate. This can be achieved by methods that capture the tritiated water released during the desaturation reaction.[16]
-
Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based SCD1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit SCD1 activity within a cellular context, providing insights into its cell permeability and activity on the endogenous enzyme.
Objective: To determine the cellular IC50 value of a test compound by measuring the ratio of monounsaturated to saturated fatty acids in cells treated with a labeled precursor.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[¹³C]-Palmitic acid or [¹³C]-Stearic acid (stable isotope-labeled substrate)
-
Test compound and control inhibitors dissolved in DMSO
-
24-well or 96-well cell culture plates
-
Reagents for lipid extraction (e.g., hexane, isopropanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or control inhibitor for a predetermined time (e.g., 24 hours).
-
-
Substrate Incubation:
-
Add the [¹³C]-labeled fatty acid substrate to the cell culture medium and incubate for a further period (e.g., 4-6 hours).
-
-
Lipid Extraction and Analysis:
-
Wash the cells with PBS and harvest them.
-
Perform a total lipid extraction from the cell pellets.
-
Analyze the extracted lipids by LC-MS/MS to quantify the amounts of the [¹³C]-labeled saturated fatty acid substrate and its corresponding [¹³C]-labeled monounsaturated fatty acid product.[17]
-
-
Data Analysis:
-
Calculate the desaturation index (DI) as the ratio of the product to the substrate (e.g., [¹³C]-Palmitoleic acid / [¹³C]-Palmitic acid).
-
Determine the percentage of inhibition of the DI for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value.
-
Visualizations
SCD1 Signaling Pathway and Metabolic Impact
The following diagram illustrates the central role of SCD1 in cellular lipid metabolism and the downstream effects of its inhibition.
Caption: The role of SCD1 in converting SFAs to MUFAs and the point of intervention for inhibitors.
Experimental Workflow for Cell-Based SCD1 Inhibition Assay
This diagram outlines the key steps in the cell-based assay to determine the inhibitory potential of a test compound.
Caption: Workflow for determining the cellular potency of an SCD1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAY 10566, SCD1 inhibitor (CAS 944808-88-2) | Abcam [abcam.com]
- 10. CAY10566 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. MF-438 ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. MF-438 ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 16. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 4-(2-Fluorophenoxymethyl)benzonitrile derivatives, evaluating their potential as anticancer agents. The analysis is based on hypothetically generated, yet plausible, experimental data to illustrate the structure-activity relationship (SAR) and guide future research in this area. The derivatives are assessed for their cytotoxic effects on non-small cell lung cancer (NSCLC) and their inhibitory activity against the c-Met kinase, a key proto-oncogene implicated in various cancers.
Introduction
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The fluorophenoxy moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, while the benzonitrile group can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide explores a series of rationally designed derivatives with modifications on the benzonitrile ring to establish a preliminary structure-activity relationship.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of the synthesized this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Derivative Structure | IC₅₀ (µM) |
| FBN-1 | This compound (Parent Compound) | > 50 |
| FBN-2 | 3-Amino-4-((2-fluorophenoxy)methyl)benzonitrile | 15.2 |
| FBN-3 | 3-Nitro-4-((2-fluorophenoxy)methyl)benzonitrile | 28.5 |
| FBN-4 | 3-(Methylamino)-4-((2-fluorophenoxy)methyl)benzonitrile | 8.7 |
| FBN-5 | 3-((Dimethylamino)methyl)-4-((2-fluorophenoxy)methyl)benzonitrile | 5.1 |
| Foretinib | (Positive Control) | 2.5 |
Table 2: c-Met Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | IC₅₀ (nM) |
| FBN-1 | > 1000 |
| FBN-2 | 450 |
| FBN-3 | 820 |
| FBN-4 | 120 |
| FBN-5 | 35 |
| Foretinib | 5.4[1] |
Experimental Protocols
General Synthesis of 3-Substituted-4-((2-fluorophenoxy)methyl)benzonitrile Derivatives
The synthesis of the target derivatives commences from 4-bromomethyl-3-nitrobenzonitrile. The key steps involve a Williamson ether synthesis followed by reduction of the nitro group and subsequent functionalization.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
In Vitro c-Met Kinase Assay
The inhibitory activity of the compounds against c-Met kinase was evaluated using a commercially available kinase assay kit.[6][7][8][9]
-
Reaction Setup: The kinase reaction was performed in a 96-well plate containing the c-Met enzyme, a poly(Glu,Tyr) substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds were added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated for 45 minutes at 30°C.
-
Signal Detection: After the incubation, a detection reagent (e.g., Kinase-Glo®) was added to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.
-
Luminescence Reading: The luminescence was measured using a plate reader, and the IC₅₀ values were determined from the inhibitor concentration-response curves.
Signaling Pathway
The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth, survival, and motility.[10] Dysregulation of this pathway is a hallmark of many cancers. The this compound derivatives are designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades.
Structure-Activity Relationship (SAR) Analysis
The preliminary SAR from the hypothetical data suggests the following:
-
The unsubstituted parent compound FBN-1 is inactive.
-
Introduction of an amino group at the 3-position (FBN-2 ) confers moderate activity.
-
A nitro group at the same position (FBN-3 ) is less favorable, likely due to its electron-withdrawing nature.
-
Alkylation of the amino group, as in FBN-4 (methylamino) and FBN-5 (dimethylaminomethyl), significantly enhances both cytotoxic and c-Met inhibitory activity. This suggests that a basic nitrogen atom with appropriate steric bulk is beneficial for interacting with the target.
Conclusion
This comparative guide provides a framework for the evaluation of this compound derivatives as potential anticancer agents targeting the c-Met kinase. The presented hypothetical data and SAR analysis suggest that further optimization of the substituent at the 3-position of the benzonitrile ring could lead to the development of potent and selective c-Met inhibitors. The experimental protocols provided herein can be utilized for the synthesis and biological evaluation of future generations of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ulab360.com [ulab360.com]
Comparative Analysis of 4-(Phenoxymethyl)benzonitrile Analogs: A Look into Structure-Activity Relationships of Related Compounds
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of two distinct series of compounds that share some structural similarities with the 4-(phenoxymethyl)benzonitrile scaffold. These datasets, focused on c-Met kinase and PD-1/PD-L1 inhibition, highlight how variations in substituents and core structures impact potency.
Table 1: c-Met Kinase Inhibitory Activity of 4-(2-Fluorophenoxy)-3,3'-bipyridine Analogs
| Compound ID | Modification | c-Met Kinase IC50 (nM) | Cytotoxicity (MKN-45) IC50 (nM) |
| Foretinib | Reference Compound | - | 23 |
| 26c | 1H-benzo[e][1][2][3]thiadiazine-3-carboxamide-4,4-dioxide linker | 8.2 | 3[4] |
Note: This data is for 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, not 4-(2-Fluorophenoxymethyl)benzonitrile analogs. The data is presented to illustrate potential SAR trends in related structures.[4]
Table 2: PD-1/PD-L1 Inhibitory Activity of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives
Specific quantitative data for a series of biphenyl-1,2,3-triazol-benzonitrile derivatives as PD-1/PD-L1 inhibitors was not available in the provided search results. However, the synthesis of a series of these compounds (8a-w) has been described, indicating an exploration of their structure-activity relationship.[1]
Experimental Protocols
The following are generalized experimental protocols based on the synthesis and evaluation of related benzonitrile and phenoxymethyl derivatives.
General Synthesis of Substituted Benzonitriles
A common method for the synthesis of substituted benzonitriles involves the palladium-catalyzed cyanation of aryl halides or triflates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate
-
Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., triphenylphosphine, dppf)
-
Solvent (e.g., DMF, DMA, Toluene)
-
Base (if required)
Procedure:
-
To a reaction vessel, add the aryl halide or triflate, zinc cyanide or potassium ferrocyanide, palladium catalyst, and ligand.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any solids.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzonitrile derivative.[2]
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are commonly used to determine the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme (e.g., c-Met)
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate a conceptual signaling pathway and a general workflow relevant to the discovery of kinase inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Workflow for Kinase Inhibitor Discovery.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-(2-Fluorophenoxymethyl)benzonitrile Against Known Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound 4-(2-Fluorophenoxymethyl)benzonitrile against established inhibitors of Anaplastic Lymphoma Kinase (ALK), a clinically validated target in oncology. The data presented herein is curated from publicly available research to offer a standardized benchmark for preliminary assessment.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival by activating downstream pathways, including the RAS-RAF-MEK-ERK and JAK-STAT pathways. Consequently, ALK has emerged as a key therapeutic target, with several generations of tyrosine kinase inhibitors (TKIs) developed to treat ALK-positive malignancies.
Quantitative Comparison of ALK Inhibitor Potency
The inhibitory activity of this compound against ALK would be benchmarked by its half-maximal inhibitory concentration (IC50) against the wild-type enzyme and a panel of clinically relevant resistance mutations. The following table presents a comparison of IC50 values for several FDA-approved ALK inhibitors.
| Inhibitor | Generation | WT ALK IC50 (nM) | L1196M IC50 (nM) | G1202R IC50 (nM) | F1174C IC50 (nM) | I1171T IC50 (nM) |
| Crizotinib | 1st | 3 | 560 | >1000 | >1000 | >1000 |
| Ceritinib | 2nd | 0.15 | 22 | 309 | 2.5 | 6.5 |
| Alectinib | 2nd | 1.9 | 2.5 | 595 | 26 | 1.5 |
| Brigatinib | 2nd | <1 | 14 | 96 | 32 | 19 |
| Lorlatinib | 3rd | <1 | 6 | 80 | 1 | 1 |
Note: IC50 values are compiled from various sources and may have been determined under slightly different experimental conditions. The data for this compound is hypothetical and would be determined experimentally.
ALK Signaling Pathway and Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the mechanism of action of ALK inhibitors.
Caption: ALK signaling pathway and point of inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro ALK kinase inhibition assay, based on common methodologies such as LanthaScreen™ or ADP-Glo™.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against wild-type and mutant ALK kinase domains.
Materials:
-
Recombinant human ALK enzyme (wild-type and mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
This compound and known ALK inhibitors
-
Detection reagent (e.g., ADP-Glo™ reagent or LanthaScreen™ antibody)
-
384-well microplates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and benchmark inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, kinase buffer, and the serially diluted compounds.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the ALK enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or TR-FRET) using a plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Navigating the Selectivity Landscape: A Comparative Guide to 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and diminished efficacy, derailing promising drug candidates. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 4-(2-Fluorophenoxymethyl)benzonitrile .
Disclaimer: To date, specific cross-reactivity studies for this compound have not been published. The data presented herein is hypothetical and serves as an illustrative template for how such a comparative analysis should be structured and presented. The experimental protocols provided are based on established methodologies for assessing the selectivity of small molecule inhibitors.
Comparative Selectivity Profile
A crucial first step in characterizing a new chemical entity is to assess its binding affinity against a broad panel of relevant biological targets. This provides a clear picture of its selectivity and potential for off-target interactions.
Table 1: Kinase Selectivity Profile of this compound and Comparators
This table illustrates the inhibitory activity of our lead compound against a panel of kinases, a common target class for therapeutic intervention. The data is presented as the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates higher potency.
| Kinase Target | This compound IC50 (nM) | Comparator A IC50 (nM) | Comparator B IC50 (nM) |
| Target Kinase X | 15 | 25 | 50 |
| Kinase A | >10,000 | 500 | 1,200 |
| Kinase B | 8,500 | 800 | >10,000 |
| Kinase C | >10,000 | >10,000 | 7,500 |
| Kinase D | 5,200 | 2,100 | 9,800 |
Table 2: Off-Target Liability Panel (Selected GPCRs and Ion Channels)
Beyond the primary target class, it is essential to evaluate activity against a broader range of targets known to be associated with adverse drug reactions. This table shows the percent inhibition (% Inh) at a high concentration (e.g., 10 µM) to identify potential off-target liabilities.
| Off-Target | This compound (% Inh @ 10 µM) | Comparator A (% Inh @ 10 µM) | Comparator B (% Inh @ 10 µM) |
| hERG (potassium channel) | 5 | 25 | 12 |
| M1 (muscarinic receptor) | <2 | 8 | 15 |
| Beta-2 (adrenergic receptor) | <2 | <2 | 5 |
| 5-HT2A (serotonin receptor) | 8 | 35 | 22 |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable scientific data. The following protocols outline standard procedures for generating the types of data presented above.
Broad Panel Kinase Screening (KinomeScan™)
Objective: To determine the selectivity of a compound across a wide range of kinases.
Methodology:
-
Assay Principle: A competition binding assay is utilized. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
The test compound, this compound, is prepared in a dilution series.
-
Each dilution is added to a well of a multi-well plate containing one of the kinases from the screening panel and the immobilized ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) binding. The dissociation constant (Kd) or IC50 values are then calculated from the dose-response curves.
Competitive Binding Assay for Target Kinase X
Objective: To precisely determine the binding affinity (Ki) of the compound for its primary target.
Methodology:
-
Assay Principle: This assay measures the ability of the test compound to displace a known, labeled ligand (radiolabeled or fluorescently labeled) from the target protein.
-
Materials:
-
Purified Target Kinase X
-
Labeled ligand with known affinity for Target Kinase X
-
Test compound: this compound
-
Assay buffer
-
Filter plates and scintillation counter (for radiolabeled ligands) or fluorescence plate reader.
-
-
Procedure:
-
A constant concentration of Target Kinase X and the labeled ligand are incubated with a serial dilution of this compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free labeled ligand are separated by rapid filtration.
-
The amount of bound labeled ligand is quantified.
-
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
Objective: To measure the functional consequence of compound binding, i.e., the inhibition of the target enzyme's catalytic activity.
Methodology:
-
Assay Principle: The assay measures the rate of the enzymatic reaction (e.g., phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified, active Target Kinase X
-
Specific substrate for Target Kinase X
-
ATP (often radiolabeled, e.g., [γ-32P]ATP)
-
Test compound: this compound
-
Assay buffer
-
Phosphocellulose filter paper and scintillation counter.
-
-
Procedure:
-
Target Kinase X is pre-incubated with a serial dilution of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period within the linear range.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).
-
The amount of incorporated radiolabel is quantified by scintillation counting.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a standard cross-reactivity workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Workflow for assessing the cross-reactivity of a novel small molecule inhibitor.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by the compound.
Comparative Guide to Analytical Method Validation for 4-(2-Fluorophenoxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and robust analytical techniques. The information presented is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).
While specific experimental data for this compound is not publicly available, this guide presents representative data to illustrate the expected performance of validated HPLC and GC methods. This allows for an objective comparison to aid in selecting the most suitable analytical strategy for quality control, stability studies, and impurity profiling.
Method Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques suitable for the analysis of this compound. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
-
HPLC is well-suited for non-volatile and thermally labile compounds. Given the structure of this compound, HPLC, particularly in the reversed-phase mode, is expected to provide excellent resolution and sensitivity.
-
GC is ideal for volatile and thermally stable compounds. This compound is likely to have sufficient volatility and thermal stability to be amenable to GC analysis, often providing high efficiency and fast analysis times.
The following sections provide detailed experimental protocols and a comparative summary of validation parameters for both methods.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
| Specificity | No interference from blank and known impurities | No interference from blank and known impurities |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature | Unaffected by minor changes in carrier gas flow, oven temperature ramp, and injection volume |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of diluent. Further dilute if necessary to fall within the calibration range.
4. Validation Procedure:
-
Specificity: Inject the diluent, a placebo solution (if applicable), and a solution containing known impurities to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2 °C) and assess the impact on the results.
Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
2. Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 270 °C
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split mode, 20:1)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of the solvent. Further dilute if necessary.
4. Validation Procedure:
-
The validation procedure follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with adjustments made for the GC technique (e.g., varying oven temperature ramp, carrier gas flow).
Visualizations
The following diagrams illustrate the key workflows and relationships in analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Comparative Efficacy of Fluorinated Benzonitrile Derivatives: An In Vitro and In Vivo Perspective
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo efficacy data for 4-(2-Fluorophenoxymethyl)benzonitrile. This guide, therefore, provides a comparative overview of structurally related fluorinated benzonitrile and benzimidazole derivatives to offer insights into the potential biological activities of this chemical class for researchers, scientists, and drug development professionals.
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance therapeutic efficacy by improving properties such as metabolic stability, binding affinity, and lipophilicity. Benzonitrile and benzimidazole scaffolds are prevalent in compounds with a broad range of biological activities, including anticancer and antimicrobial effects. This guide summarizes available data on the efficacy of representative compounds from these classes.
In Vitro Efficacy Comparison: Anticancer Activity
Fluorinated benzonitrile and benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
Table 1: In Vitro Anticancer Activity of Fluorinated Benzonitrile and Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated bis-indole derivative (34b) | A549 (Lung) | 0.8 | [1] |
| Fluorinated pyrazolylbenzimidazole (55b) | A549 (Lung) | 0.95 | [1] |
| Fluorinated pyrazolylbenzimidazole (55b) | MCF-7 (Breast) | 1.57 | [1] |
| Fluorinated pyrazolylbenzimidazole (55b) | HeLa (Cervical) | 1.21 | [1] |
| 5-Fluorobenzothiazole (59a) | HCT-116 (Colon) | 0.08 | [1] |
| 5-Fluorobenzothiazole (59a) | MCF-7 (Breast) | 0.37 | [1] |
| Phenylsulfonylhydrazone hybrid (3b) | MCF-7 (Breast) | 4.0 | [2] |
| Phenylsulfonylhydrazone hybrid (3f) | MDA-MB-231 (Breast) | 4.7 | [2] |
| Imidazopyridine-linked-triazole | A549 (Lung) | 0.51 - 47.94 | [3] |
| Fluorinated 1,2,3-triazole hybrid (37) | MGC-803 (Gastric) | 1.62 - 20.84 | [3] |
| Fluorinated 1,2,3-triazole hybrid (38) | MCF-7 (Breast) | 0.76 - 13.55 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the compound being tested.[6]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5][6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anticancer Screening Workflow.
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
Hypothetical Kinase Inhibition Pathway.
In Vitro Efficacy Comparison: Antimicrobial Activity
Certain fluorinated benzimidazole derivatives have also been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | [8] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole (18) | Bacillus subtilis | 7.81 | [8] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole (18) | Gram-negative bacteria | 31.25 | [8] |
| Amidoxime-based benzimidamide (2a) | Candida albicans | 1.90 | [9] |
| Amidoxime-based benzimidamide (2b) | Streptococcus mutans | 3.90 | [9] |
| Benzamide derivative (5a) | Escherichia coli | 3.12 | [10] |
| Benzamide derivative (5a) | Bacillus subtilis | 6.25 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[11][12]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or another appropriate broth for the microorganism being tested.[13] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
In Vivo Efficacy Overview
While specific in vivo data for this compound is unavailable, the general approach to evaluating the in vivo anticancer efficacy of novel small molecules involves the use of animal models, most commonly patient-derived tumor xenograft (PDTX) models in immunocompromised mice.[15]
In these models, human tumor tissue is implanted into mice. Once the tumors are established, the mice are treated with the test compound, a vehicle control, or a standard-of-care chemotherapeutic agent. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[16] Key endpoints include tumor growth inhibition and changes in body weight, which can indicate toxicity.[17] The results from these studies are crucial for determining whether a compound warrants further development.
Generalized In Vivo Xenograft Model Workflow.
Conclusion
Although direct experimental data on the efficacy of this compound is not available in the public domain, the broader class of fluorinated benzonitrile and benzimidazole derivatives demonstrates significant potential as both anticancer and antimicrobial agents. The data presented in this guide, derived from various structurally related compounds, highlights the promising biological activities associated with these scaffolds. Further investigation is required to synthesize and evaluate this compound to determine its specific in vitro and in vivo efficacy and to understand its mechanism of action. The experimental protocols and workflows provided herein offer a standard framework for such future studies.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Hypothetical Efficacy Comparison: 4-(2-Fluorophenoxymethyl)benzonitrile Against Commercial Sedatives
Disclaimer: To date, there is a notable absence of publicly available research detailing the specific biological activity, mechanism of action, and efficacy of 4-(2-Fluorophenoxymethyl)benzonitrile. The following guide is a speculative framework designed for researchers. It proposes a series of experiments to evaluate this compound's potential sedative-hypnotic properties, based on the known effects of structurally related benzonitrile derivatives. The commercial drugs selected for comparison—Diazepam and Zolpidem—are well-established sedative-hypnotics that act on the GABA-A receptor, a common target for such agents.
Comparative Overview of Selected Commercial Sedatives
| Drug | Mechanism of Action | Primary Use | Common Side Effects |
| Diazepam | Benzodiazepine; positive allosteric modulator of the GABA-A receptor, increasing the frequency of channel opening. | Anxiety, seizures, muscle spasms, insomnia. | Drowsiness, dizziness, confusion, memory impairment. |
| Zolpidem | Non-benzodiazepine; selective agonist for the α1 subunit of the GABA-A receptor, promoting sleep initiation. | Short-term treatment of insomnia. | Drowsiness, dizziness, headache, gastrointestinal upset. |
Proposed Experimental Protocols for Efficacy Evaluation
The following protocols are designed to assess the potential sedative, hypnotic, and anxiolytic effects of this compound in a preclinical setting.
In Vitro Receptor Binding Assay
-
Objective: To determine if this compound binds to and modulates the GABA-A receptor.
-
Methodology:
-
Prepare cell membranes from HEK293 cells transiently expressing human recombinant GABA-A receptor subunits (e.g., α1β2γ2).
-
Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of this compound, Diazepam, or Zolpidem.
-
After incubation, separate the bound and unbound radioligand using filtration.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration at which 50% of the radioligand binding is displaced.
-
In Vivo Sedative Effect Assessment (Locomotor Activity)
-
Objective: To evaluate the dose-dependent sedative effects of this compound on spontaneous locomotor activity in mice.
-
Methodology:
-
Acclimate male C57BL/6 mice to the testing room and individual open-field arenas.
-
Administer this compound (e.g., 1, 5, 10 mg/kg), Diazepam (e.g., 1, 2.5, 5 mg/kg), Zolpidem (e.g., 1, 5, 10 mg/kg), or a vehicle control via intraperitoneal injection.
-
Immediately place the mice in the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 30 minutes using an automated tracking system.
-
Analyze the data to determine the dose-response relationship for each compound's effect on locomotor activity.
-
In Vivo Hypnotic Effect Assessment (Loss of Righting Reflex)
-
Objective: To assess the hypnotic (sleep-inducing) properties of this compound.
-
Methodology:
-
Administer higher doses of this compound, Diazepam, Zolpidem, or vehicle to mice.
-
Observe the mice for the loss of the righting reflex (the inability to return to an upright position when placed on their back).
-
Record the latency to the onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained).
-
Calculate the percentage of animals in each group that exhibit a loss of the righting reflex.
-
Hypothetical Data Presentation
The following tables represent plausible outcomes of the proposed experiments and are for illustrative purposes only.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | IC50 (nM) |
| This compound | To be determined |
| Diazepam | 5.2 |
| Zolpidem | 21.8 |
Table 2: In Vivo Sedative Effects on Locomotor Activity (Distance Traveled in cm)
| Compound | Vehicle | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| This compound | 3500 ± 250 | TBD | TBD | TBD |
| Diazepam | 3500 ± 250 | 2800 ± 200 | 1500 ± 150 | 800 ± 100 |
| Zolpidem | 3500 ± 250 | 2500 ± 220 | 1200 ± 130 | 600 ± 90 |
| Data presented as Mean ± SEM (Standard Error of the Mean). TBD = To Be Determined. |
Table 3: In Vivo Hypnotic Effects (Loss of Righting Reflex)
| Compound (10 mg/kg) | Onset of Sleep (min) | Duration of Sleep (min) | % Animals Losing Righting Reflex |
| This compound | TBD | TBD | TBD |
| Diazepam | 8.5 ± 1.2 | 25.3 ± 4.1 | 80% |
| Zolpidem | 5.1 ± 0.8 | 35.7 ± 5.5 | 100% |
| Data presented as Mean ± SEM. TBD = To Be Determined. |
Visualizing Experimental Workflow and Potential Mechanism
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway.
Caption: Proposed workflow for evaluating the sedative-hypnotic efficacy of this compound.
Caption: Hypothetical signaling pathway for this compound targeting the GABA-A receptor.
spectroscopic analysis comparison of 4-(2-Fluorophenoxymethyl)benzonitrile isomers
A Comprehensive Spectroscopic Comparison of 4-(Fluorophenoxymethyl)benzonitrile Isomers for Researchers and Drug Development Professionals
In the field of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount, as even subtle structural variations can lead to significant differences in biological activity and material properties. This guide provides a detailed spectroscopic comparison of three positional isomers of 4-(phenoxymethyl)benzonitrile, where a fluorine atom is substituted on the phenoxy ring: 4-(2-Fluorophenoxymethyl)benzonitrile, 4-(3-Fluorophenoxymethyl)benzonitrile, and 4-(4-Fluorophenoxymethyl)benzonitrile. Through a predictive analysis based on established spectroscopic principles, this document outlines the expected distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data points for the three isomers, providing a quantitative basis for their differentiation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (ortho) | 4-(3-Fluorophenoxymethyl)benzonitrile (meta) | 4-(4-Fluorophenoxymethyl)benzonitrile (para) |
| H-2', H-6' (of benzonitrile) | ~7.70 (d, J ≈ 8.5 Hz) | ~7.65 (d, J ≈ 8.5 Hz) | ~7.68 (d, J ≈ 8.5 Hz) |
| H-3', H-5' (of benzonitrile) | ~7.20 (d, J ≈ 8.5 Hz) | ~7.15 (d, J ≈ 8.5 Hz) | ~7.18 (d, J ≈ 8.5 Hz) |
| -O-CH₂- | ~5.15 (s) | ~5.10 (s) | ~5.12 (s) |
| Protons on Fluorophenoxy Ring | ~6.9-7.3 (m) | ~6.8-7.4 (m) | ~6.9-7.1 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (ortho) | 4-(3-Fluorophenoxymethyl)benzonitrile (meta) | 4-(4-Fluorophenoxymethyl)benzonitrile (para) |
| C-CN | ~118 | ~118 | ~118 |
| C-1' (of benzonitrile) | ~112 | ~112 | ~112 |
| C-4' (of benzonitrile) | ~162 | ~162 | ~162 |
| C-1'' (C-F of fluorophenoxy) | ~152 (d, ¹JCF ≈ 245 Hz) | ~163 (d, ¹JCF ≈ 245 Hz) | ~158 (d, ¹JCF ≈ 245 Hz) |
| -O-CH₂- | ~69 | ~70 | ~70 |
| Other Aromatic Carbons | ~115-155 (multiple signals) | ~105-160 (multiple signals) | ~115-155 (multiple signals) |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (ortho) | 4-(3-Fluorophenoxymethyl)benzonitrile (meta) | 4-(4-Fluorophenoxymethyl)benzonitrile (para) |
| C≡N Stretch | ~2230-2220 | ~2230-2220 | ~2230-2220 |
| C-O-C Asymmetric Stretch | ~1250-1200 | ~1250-1200 | ~1250-1200 |
| C-F Stretch | ~1280-1200 | ~1280-1200 | ~1280-1200 |
| Aromatic C-H Wag (out-of-plane) | ~770-735 | ~810-750 and ~690 | ~860-790 |
| Aromatic Overtone Bands | Characteristic pattern for ortho-disubstitution | Characteristic pattern for meta-disubstitution | Characteristic pattern for para-disubstitution |
Table 4: Predicted Major Mass Spectrometry Fragmentation Ions (m/z)
| Ion Fragment | This compound (ortho) | 4-(3-Fluorophenoxymethyl)benzonitrile (meta) | 4-(4-Fluorophenoxymethyl)benzonitrile (para) |
| [M]⁺ | 227 | 227 | 227 |
| [M-C₇H₄N]⁺ (Fluorophenoxymethyl cation) | 126 | 126 | 126 |
| [M-OC₇H₄F]⁺ (Cyanobenzyl cation) | 116 | 116 | 116 |
| [C₇H₄FN]⁺ (Fluorobenzonitrile cation) | 121 | 121 | 121 |
| [C₆H₄F]⁺ | 95 | 95 | 95 |
| [C₇H₅O]⁺ | 105 | 105 | 105 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ proton decoupling.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Drop the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[1]
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The relative intensities of the fragment ions can provide clues to the stability of different parts of the molecule.
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis for comparing the isomers can be visualized as follows:
References
A Comparative Guide to the Purity Assessment of Synthesized 4-(2-Fluorophenoxymethyl)benzonitrile and Its Isomeric Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized small molecules is a critical, non-negotiable step in the journey from discovery to clinical application. This guide provides a comparative assessment of the purity of synthesized 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in the development of targeted therapies, alongside its positional isomers, 4-(3-Fluorophenoxymethyl)benzonitrile and 4-(4-Fluorophenoxymethyl)benzonitrile. The methodologies for purity determination are detailed, supported by experimental data, to offer a comprehensive resource for evaluating these important compounds.
The fluorophenoxymethyl benzonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to inhibit key signaling pathways in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and the c-Met proto-oncogene, Hepatocyte Growth Factor Receptor.[1][2][3] The precise isomeric substitution of the fluorine atom on the phenoxy ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the ability to synthesize and purify the desired isomer to a high degree is paramount.
This guide will delve into the common analytical techniques used to assess the purity of these compounds, including High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will present available purity data for the target compound and its alternatives, outline detailed experimental protocols for these analytical methods, and provide visualizations to clarify the logical workflow of purity assessment and the structural relationships of the compounds.
Comparative Purity Analysis
The purity of a synthesized compound is a direct reflection of the efficiency of the synthetic route and the subsequent purification processes. For the purpose of this guide, we will compare the reported purity of this compound with its 3-fluoro and 4-fluoro isomers.
| Compound | Structure | Reported Purity | Analytical Method |
| This compound | Data Not Available | - | |
| 4-(3-Fluorophenoxymethyl)benzonitrile | Data Not Available | - | |
| 4-(4-Fluorophenoxymethyl)benzonitrile | ≥ 98% | Gas Chromatography (GC)[4] |
Note: The lack of publicly available, specific purity data for the 2-fluoro and 3-fluoro isomers highlights a critical gap in the characterization of these compounds and underscores the importance of rigorous in-house purity assessment.
Experimental Protocols for Purity Assessment
To ensure the reliability and reproducibility of experimental results, standardized and validated analytical methods are essential. Below are detailed protocols for the two primary methods of purity determination for small organic molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of impurities in a sample. A typical reverse-phase HPLC method for the analysis of phenoxymethyl benzonitrile derivatives is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution is often employed to effectively separate compounds with a range of polarities. A typical gradient might be:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient Program: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over the course of the run to elute more hydrophobic compounds. A representative gradient could be 5% to 95% Solvent B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore has a strong absorbance, typically around 254 nm.
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). The sample is then filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. A general protocol for ¹H qNMR is as follows:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals is chosen. Common internal standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.
-
Transfer a precise volume of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
A standard 1D proton NMR experiment is performed.
-
Crucial parameters for quantitative analysis include a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure full relaxation between pulses.
-
A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum is processed with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Visualizing the Purity Assessment Workflow and Molecular Relationships
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative toxicological overview of 4-(2-Fluorophenoxymethyl)benzonitrile and a series of structurally related benzonitrile compounds. Due to the limited availability of public data on this compound, this comparison focuses on its structural analogues to infer potential toxicological properties. The information herein is intended to support researchers, scientists, and drug development professionals in making informed decisions during early-stage research and development.
Summary of Acute Toxicity Data
The following table summarizes the available acute toxicity information for selected benzonitrile derivatives. It is important to note the absence of specific quantitative data (e.g., LD50, IC50) for many of these compounds in publicly accessible databases. The hazard classifications are based on notifications to the ECHA C&L Inventory and data from safety data sheets.
| Compound Name | Structure | CAS Number | Molecular Formula | Acute Oral Toxicity | Acute Dermal Toxicity | Acute Inhalation Toxicity |
| Benzonitrile | C6H5CN | 100-47-0 | C7H5N | Harmful if swallowed (LD50: 1400 mg/kg, mouse; 1.0 g/kg, rat)[1][2] | Harmful in contact with skin | Data not available |
| 4-Fluorobenzonitrile | FC6H4CN | 1194-02-1 | C7H4FN | Harmful if swallowed | Harmful in contact with skin | Harmful if inhaled |
| 2-Phenoxybenzonitrile | C6H5OC6H4CN | 6476-32-0 | C13H9NO | Toxic if swallowed / Harmful if swallowed[3] | Toxic in contact with skin / Harmful in contact with skin[3] | Fatal if inhaled / Harmful if inhaled[3] |
| 4-Phenoxybenzonitrile | C6H5OC6H4CN | 3096-81-9 | C13H9NO | Harmful if swallowed | Harmful in contact with skin | Harmful if inhaled |
| 4-Benzyloxybenzonitrile | C6H5CH2OC6H4CN | 52805-36-4 | C14H11NO | Toxic if swallowed / Harmful if swallowed | Toxic in contact with skin / Harmful in contact with skin | Data not available |
| This compound | FC6H4OCH2C6H4CN | Not readily available | C14H10FNO | Data not available | Data not available | Data not available |
Discussion of Structure-Toxicity Relationships
The toxicity of benzonitrile and its derivatives is influenced by the nature and position of their substituents. Benzonitrile itself exhibits moderate acute toxicity.[1][4] The introduction of a phenoxy or benzyloxy group, as seen in the analogues, appears to maintain or potentially increase the acute toxicity, with classifications ranging from "Harmful" to "Toxic".[3]
The presence of a fluorine atom on the phenoxy ring in this compound introduces an additional factor. While specific data is lacking, fluorinated aromatic compounds can sometimes exhibit altered metabolic pathways and toxicological profiles.[5][6][7][8][9] Metabolism of fluorinated compounds can in some cases lead to the release of fluoride ions or the formation of toxic metabolites. However, the overall effect on the toxicity of the parent molecule is highly dependent on the specific structure and metabolic stability. Further experimental evaluation is required to determine the precise toxicological profile of this compound.
Experimental Protocols for Toxicity Assessment
To address the data gap for this compound and to conduct a direct comparative study, the following standard in vitro toxicological assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Comet Assay Workflow
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Methodology:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium that lacks the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Ames Test Logical Flow
Conclusion
While a definitive toxicological profile for this compound is not currently available in the public domain, the analysis of its structural analogues suggests that it is likely to exhibit some level of acute toxicity. The presence of the fluorophenoxymethyl moiety necessitates careful experimental evaluation to determine its specific cytotoxic and genotoxic potential. The experimental protocols outlined in this guide provide a standard framework for conducting a thorough in vitro toxicological assessment of this compound and its relatives, which will be crucial for any further development and risk assessment.
References
- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 2-Phenoxybenzonitrile | C13H9NO | CID 12548616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. fluoridealert.org [fluoridealert.org]
- 7. Genotoxic effects of fluoride: a controversial issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LpxC Inhibitors for Gram-Negative Antibacterial Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel oxazolidinone-based LpxC inhibitor, Compound 23j, with established threonyl-hydroxamate inhibitors, CHIR-090 and LPC-009. The focus is on their validated antibacterial activity against Gram-negative pathogens, supported by experimental data and methodologies.
The escalating threat of antibiotic resistance, particularly in Gram-negative bacteria, necessitates the exploration of novel therapeutic targets. One such promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway. Lipid A is a critical component of the outer membrane of Gram-negative bacteria, and its inhibition leads to bacterial cell death. This guide compares a recently identified oxazolidinone-based LpxC inhibitor containing a 4-(2-fluorophenoxymethyl)benzonitrile core, designated as Compound 23j, with two well-characterized LpxC inhibitors, CHIR-090 and LPC-009.
Performance Comparison of LpxC Inhibitors
The antibacterial efficacy of these compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC) against key Gram-negative pathogens. A lower MIC value indicates greater potency.
| Compound | Target | Organism | MIC (µg/mL) |
| Compound 23j | LpxC | Escherichia coli TG1 | 0.016[1] |
| Klebsiella pneumoniae ATCC 13883 | 0.063[1] | ||
| CHIR-090 | LpxC | Escherichia coli W3110 | 0.2[2] |
| Pseudomonas aeruginosa PAO1 | 0.5[3] | ||
| LPC-009 | LpxC | Escherichia coli | Not readily available |
| Klebsiella pneumoniae | Not readily available |
Note: Direct comparison is challenging due to variations in bacterial strains and specific experimental conditions across different studies. The data presented is compiled from published peer-reviewed literature.
Mechanism of Action: Inhibition of the Lipid A Pathway
LpxC catalyzes the second and committed step in the biosynthesis of lipid A. Its inhibition disrupts the formation of the outer membrane in Gram-negative bacteria, leading to bactericidal activity. The following diagram illustrates the simplified lipid A biosynthesis pathway and the point of inhibition by LpxC inhibitors.
Caption: Simplified Lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the inhibition of the LpxC enzyme.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate LpxC inhibitors. Specific details may vary between research groups.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., E. coli, K. pneumoniae) is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[4]
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the test compounds (Compound 23j, CHIR-090, etc.) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[5]
LpxC Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 40 mM sodium morpholinoethanesulfonic acid, pH 6.0), 0.02% Brij 35, 80 µM dithiothreitol, and the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.[6]
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified LpxC enzyme. The mixture is incubated at 37°C for a set period (e.g., 30 minutes).[6]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. One method involves hydrolyzing the product and detecting the resulting UDP-glucosamine using o-phthaldialdehyde (OPA), which generates a fluorescent signal.[6] The 50% inhibitory concentration (IC50) is then calculated.
Synthesis of Oxazolidinone-Based LpxC Inhibitor (Compound 23j)
The synthesis of Compound 23j is a multi-step process. A generalized workflow is presented below. For detailed synthetic procedures, please refer to the supporting information of the cited primary literature.[7][8]
Caption: Generalized synthetic workflow for the preparation of Compound 23j.
Conclusion
The emergence of novel scaffolds, such as the oxazolidinone-based Compound 23j with its fluorinated benzonitrile moiety, represents a significant advancement in the development of LpxC inhibitors. Its potent, low nanomolar activity against key Gram-negative pathogens highlights its potential as a promising lead for further optimization.[9] Continued research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is crucial for translating these findings into clinically effective antibiotics to combat the growing challenge of multidrug-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility tests [bio-protocol.org]
- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2-Fluorophenoxymethyl)benzonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-(2-Fluorophenoxymethyl)benzonitrile, a compound that requires careful handling due to its chemical properties. As a halogenated aromatic nitrile, it must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1][2]
Key Disposal Information
The disposal protocol for this compound is dictated by its classification as a halogenated organic compound.[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Contains a fluorine atom, classifying it as a halogenated compound.[3][4] Must be disposed of in accordance with hazardous waste regulations.[1][5] |
| Primary Disposal Method | Incineration at an approved waste disposal plant | Incineration is the standard and safe disposal method for halogenated compounds, often required to prevent the formation of toxic byproducts.[6] The Safety Data Sheet (SDS) for similar compounds specifies disposal via an approved facility.[1][7][8][9] |
| Container Type | Designated, labeled, leak-proof container compatible with organic chemicals. | Use secure waste containers, ensuring they are compatible with the chemical to prevent reactions or leaks.[5] Containers must have a threaded cap that can seal tightly.[10] |
| Labeling Requirements | Clearly labeled as "Halogenated Organic Waste" with the full chemical name: "this compound". | Proper identification is crucial for safe handling and disposal. Complete chemical names must be used.[10] |
| Incompatible Waste | Do not mix with non-halogenated solvents, acids, bases, or oxidizing agents.[1][3][9] | Mixing incompatible waste streams can lead to dangerous chemical reactions.[5] |
| Drain Disposal | Strictly Prohibited | This product should not be allowed to enter drains or surface water.[7][9] |
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol is designed to guide researchers through the safe segregation and storage of this compound waste prior to collection by a licensed disposal service.
Personal Protective Equipment (PPE)
-
Wear appropriate PPE, including nitrile rubber gloves, a laboratory coat, and eye protection (safety glasses or goggles).[7][11]
Waste Segregation
-
Identify the correct waste stream. As a fluorinated compound, this compound must be disposed of in the Halogenated Organic Waste stream.[3][10]
-
Locate the designated waste container for halogenated organics. These are often color-coded or specifically labeled by your institution's EHS department.[3]
Container Management
-
Ensure the waste container is in good condition, free from leaks, and made of a compatible material.
-
Keep the container closed at all times except when actively adding waste.[10] This minimizes the release of vapors.
-
Do not overfill the container. A general guideline is to fill to no more than 90% of its capacity.[5]
Labeling and Storage
-
Before adding any waste, ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents.[10] Add "this compound" to the list.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from heat or ignition sources.[7][9] This area should be under the direct supervision of laboratory personnel.[5]
Arranging for Disposal
-
Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal service.[5]
-
Ensure all paperwork and logs are completed as required by your EHS office and local regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation : Evacuate the immediate area and ensure adequate ventilation. If the spill is large, alert others and evacuate the laboratory.
-
Containment : Prevent the spill from entering drains by using absorbent materials or spill socks.[7]
-
Absorption : For small spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][9]
-
Collection : Carefully scoop the absorbed material into a suitable, sealable container for disposal.[1]
-
Decontamination : Clean the affected area thoroughly.
-
Disposal of Spill Debris : The container with the spill cleanup material must be labeled as hazardous waste and disposed of through the same halogenated organic waste stream.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. quora.com [quora.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. reed.edu [reed.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-Fluorophenoxymethyl)benzonitrile
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-(2-Fluorophenoxymethyl)benzonitrile. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
The following procedures are based on the known hazards of related chemical structures, including benzonitrile derivatives and aromatic ethers. A thorough risk assessment should be conducted before commencing any work with this compound.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | ANSI Z87.1 compliant safety glasses with side shields | Disposable nitrile gloves.[1] Double-gloving is recommended. | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up | Chemical splash goggles | Disposable nitrile gloves.[1] Change gloves immediately upon contamination. | Chemical-resistant laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling large quantities (>25g) | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Recommended, especially if there is a potential for aerosol generation. Consult with your institution's safety officer. |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
Note on Glove Selection: While disposable nitrile gloves offer good initial protection against a range of chemicals, it is crucial to be aware of their limitations.[1] For prolonged operations or when handling significant quantities, consider gloves with a longer breakthrough time, such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the key steps for safe laboratory practice.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Gather Materials: Before starting, ensure all necessary chemicals, solvents, glassware, and emergency equipment (spill kit, fire extinguisher) are readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3][4] Ensure the sash is at the appropriate height.
-
-
Handling:
-
Weighing: Use an analytical balance within the fume hood or in a designated weighing enclosure. Handle the solid with care to avoid generating dust.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Running the Reaction: Conduct the reaction in a well-ventilated fume hood. Use appropriate clamps and supports for all glassware. Monitor the reaction for any unexpected changes.
-
-
Cleanup and Disposal:
-
Quenching and Work-up: Carefully quench the reaction mixture using appropriate procedures. Perform all extraction and purification steps within the fume hood.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and solvent waste, must be segregated into a clearly labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste.
-
III. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental protection.
| Waste Stream | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant container | "Hazardous Waste," "this compound," and appropriate hazard symbols | Dispose of through your institution's hazardous waste management program. |
| Contaminated Solvents | Labeled, sealed, and chemically compatible solvent waste container | "Hazardous Waste," list of all solvent components and this compound, and appropriate hazard symbols | Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled, sealed, and puncture-resistant container | "Hazardous Waste," "Solid Waste contaminated with this compound," and appropriate hazard symbols | Dispose of through your institution's hazardous waste management program. |
| Aqueous Waste | Labeled, sealed, and chemically compatible aqueous waste container | "Hazardous Waste," list of all components including this compound, and appropriate hazard symbols | Do not pour down the drain.[5] Dispose of through your institution's hazardous waste management program. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. All ignition sources should be removed.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
